Sapropterin
Description
Properties
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-RPDRRWSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041138 | |
| Record name | (6R)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrobiopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20 mg/mL (dichloride salt) | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62989-33-7 | |
| Record name | Sapropterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapropterin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAPROPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrobiopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydrobiopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Sapropterin on Mutant Phenylalanine Hydroxylase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder stemming from mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1][2][3][4] These mutations lead to deficient PAH activity, causing the toxic accumulation of phenylalanine (Phe) in the blood and brain.[5] Sapropterin dihydrochloride, a synthetic formulation of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), the natural cofactor for PAH, represents a cornerstone of pharmacological therapy for a subset of PKU patients. This document elucidates the multifaceted mechanism by which this compound acts on mutant PAH enzymes, focusing on its role as a pharmacological chaperone that enhances residual enzyme activity and stability.
The primary mechanism of this compound is to act as a pharmacological chaperone. Many PAH mutations result in misfolded and unstable enzymes that are targeted for rapid degradation. This compound binds to these conformationally defective PAH proteins, stabilizing their tertiary and quaternary structures. This stabilization not only rescues the mutant enzyme from proteolytic degradation but also enhances its residual catalytic function, thereby improving the conversion of Phe to tyrosine. Responsiveness to this compound is strongly genotype-dependent, with patients harboring mutations that allow for some residual enzyme activity being the most likely to benefit.
The Phenylalanine Hydroxylase (PAH) Enzyme and Phenylketonuria (PKU)
The PAH enzyme is a non-heme iron-dependent hydroxylase that catalyzes the conversion of L-phenylalanine to L-tyrosine, a critical step in Phe catabolism. This reaction requires BH4 and dioxygen as co-substrates. In healthy individuals, PAH maintains physiological levels of Phe. However, over 800 mutations in the PAH gene have been identified, leading to a spectrum of clinical phenotypes from mild hyperphenylalaninemia (HPA) to severe, classical PKU. These mutations can affect the enzyme's catalytic activity, its affinity for the BH4 cofactor, or its structural stability.
Core Mechanism of Action: this compound as a Pharmacological Chaperone
The therapeutic effect of this compound in responsive PKU patients is multifactorial, but the central mechanism is its function as a pharmacological chaperone.
3.1 Stabilization of Mutant PAH Conformation Many missense mutations associated with PKU lead to the production of PAH proteins that cannot fold into their correct three-dimensional structure. These misfolded proteins are unstable and are quickly recognized by cellular quality control systems and targeted for degradation. This compound can bind to these unstable mutant PAH enzymes, stabilizing their structure. This chaperone-like effect helps the mutant protein achieve a more stable and functional conformation, preventing its premature degradation.
3.2 Enhancement of Residual Catalytic Activity By stabilizing the enzyme's structure, this compound can enhance any residual catalytic activity the mutant protein may have. Even a modest increase in PAH activity can lead to a clinically significant reduction in blood Phe levels. This is particularly effective for patients with "mild" mutations that retain some degree of function.
3.3 Correction of Kinetic Defects Some PAH mutations do not cause severe misfolding but instead reduce the enzyme's affinity for its natural cofactor, BH4. By providing pharmacological concentrations of this compound, the reduced binding affinity can be overcome, effectively "flooding" the mutant enzyme to restore its function. Studies have shown that for certain mutants, this compound can correct kinetic defects, including an increased Michaelis constant (Km) for BH4 and reduced cooperativity for substrate binding.
Signaling Pathway and Mechanism Visualization
Caption: The catalytic cycle of Phenylalanine Hydroxylase (PAH).
References
- 1. Influence of PAH Genotype on this compound Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction - Clinical Review Report: this compound dihydrochloride (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. WMER - West Midlands Evidence Repository [westmid.openrepository.com]
- 4. Correlation between genotype and the tetrahydrobiopterin-responsive phenotype in Chinese patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
The Biochemical Pathway of Sapropterin in Neurotransmitter Synthesis: A Technical Guide
Executive Summary: Tetrahydrobiopterin (BH4), available pharmaceutically as sapropterin, is an indispensable enzymatic cofactor critical for the synthesis of key monoamine neurotransmitters, including serotonin and dopamine.[1][2] Its role extends to various physiological processes, from regulating oxidative stress to vascular function.[1] This technical guide provides an in-depth exploration of the biochemical pathways involving this compound, its function as a cofactor for aromatic amino acid hydroxylases, and its impact on neurotransmitter production. The document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core pathways to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanistic intricacies of this compound.
The Tetrahydrobiopterin (BH4) Biochemical Pathways
The intracellular concentration of BH4 is meticulously regulated through three interconnected pathways: de novo synthesis, recycling, and salvage.[3] These pathways ensure a consistent supply of this essential cofactor for critical enzymatic reactions.
De Novo Synthesis
The de novo synthesis pathway constructs BH4 from guanosine triphosphate (GTP).[4] This multi-step process is mediated by three key enzymes:
-
GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that catalyzes the initial conversion of GTP to dihydroneopterin triphosphate.
-
6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme subsequently converts dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.
-
Sepiapterin reductase (SR): The final step involves the reduction of 6-pyruvoyltetrahydropterin to tetrahydrobiopterin (BH4).
The expression of these synthesis enzymes is notably concentrated in monoaminergic neurons, ensuring that BH4 is readily available where it is required for neurotransmitter synthesis.
Recycling and Salvage Pathways
During the hydroxylation of aromatic amino acids, BH4 is oxidized to an intermediate, pterin-4a-carbinolamine. The recycling pathway efficiently regenerates BH4 from this intermediate in a two-step process:
-
Pterin-4a-carbinolamine dehydratase (PCD): This enzyme converts pterin-4a-carbinolamine to quinonoid dihydrobiopterin (qBH2).
-
Dihydropteridine reductase (DHPR): DHPR then reduces qBH2 back to its active BH4 form.
In parallel, a "salvage pathway" exists to regenerate BH4 from 7,8-dihydrobiopterin (BH2), an oxidized and inactive form of biopterin. This pathway is primarily mediated by the enzyme dihydrofolate reductase (DHFR) , which also plays a crucial role in folate metabolism. This connection highlights the influence of factors like methylfolate on BH4 availability.
This compound as an Essential Cofactor in Neurotransmitter Synthesis
This compound (BH4) is an obligatory cofactor for the aromatic amino acid hydroxylases, a family of enzymes that catalyze the rate-limiting steps in the synthesis of several critical neurotransmitters.
Role in Catecholamine Synthesis
The catecholamine synthesis pathway, which produces dopamine, norepinephrine, and epinephrine, begins with the amino acid L-tyrosine.
-
Tyrosine Hydroxylase (TH): This enzyme requires BH4 to convert L-tyrosine into 3,4-dihydroxyphenylalanine (L-DOPA). L-DOPA is the direct precursor to dopamine. A deficiency in BH4 can impair this conversion, leading to reduced dopamine levels. This is particularly relevant in conditions like dopamine-responsive dystonia.
Role in Serotonin Synthesis
The synthesis of serotonin (5-hydroxytryptamine, 5-HT) starts with the essential amino acid L-tryptophan.
-
Tryptophan Hydroxylase (TPH): TPH also depends on BH4 as a cofactor to hydroxylate L-tryptophan, forming 5-hydroxytryptophan (5-HTP). 5-HTP is then converted to serotonin. Insufficient levels of BH4 can therefore directly impede the brain's ability to produce serotonin.
The synthetic form of BH4, this compound dihydrochloride, functions by providing this essential cofactor, thereby enhancing the activity of residual PAH, TH, or TPH enzymes.
References
The Role of Sapropterin as a Pharmacological Chaperone for Phenylalanine Hydroxylase (PAH)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder primarily caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme. This deficiency results in the neurotoxic accumulation of phenylalanine (Phe) in the blood and brain. While dietary restriction of Phe has been the cornerstone of PKU management, the discovery of pharmacological chaperones has opened new avenues for therapeutic intervention. Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), the natural cofactor of PAH, has been approved for the treatment of a subset of PKU patients. This technical guide provides a comprehensive overview of this compound's role as a pharmacological chaperone for PAH, detailing its mechanism of action, the experimental protocols used to characterize its effects, and a summary of the quantitative data supporting its therapeutic utility.
Introduction to Phenylalanine Hydroxylase and Phenylketonuria
The PAH enzyme (EC 1.14.16.1) is a homotetrameric, iron-dependent monooxygenase that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, a rate-limiting step in phenylalanine catabolism.[1] This reaction requires the cofactor tetrahydrobiopterin (BH4) and molecular oxygen.[2] In humans, over 1,000 mutations in the PAH gene have been identified, the majority of which are missense mutations that lead to protein misfolding, instability, and subsequent degradation.[2] The resulting decrease in functional PAH leads to hyperphenylalaninemia, which, if untreated, causes severe intellectual disability, seizures, and other neurological and developmental problems.[3]
This compound: From Cofactor to Pharmacological Chaperone
This compound dihydrochloride is a synthetic, stable formulation of (6R)-L-erythro-tetrahydrobiopterin, the naturally occurring cofactor for PAH.[3] Initially, its therapeutic benefit was thought to solely derive from augmenting the activity of residual PAH by increasing the availability of its essential cofactor. However, subsequent research has revealed a crucial second mechanism: this compound acts as a pharmacological chaperone.
A pharmacological chaperone is a small molecule that binds to a target protein, stabilizing its conformation and promoting proper folding. This action can rescue misfolded mutant proteins from premature degradation by the cell's quality control machinery, thereby increasing the total amount of functional enzyme. In the context of PKU, this compound binds to certain mutant forms of PAH, enhancing their stability and leading to increased cellular levels of active enzyme. This chaperone effect is particularly relevant for missense mutations that cause protein misfolding and instability.
Mechanism of Action
This compound's dual role as both a cofactor and a pharmacological chaperone is central to its therapeutic effect. The binding of this compound to the PAH enzyme confers conformational stability, protecting it from aggregation and proteolytic degradation. This stabilization is particularly effective for certain PAH mutants that, despite being catalytically competent, are prematurely degraded due to misfolding. By rescuing these mutants, this compound increases the cellular concentration of functional PAH tetramers, thereby enhancing the overall capacity for phenylalanine metabolism.
The binding of this compound occurs within the catalytic domain of PAH. Structural studies of the human PAH enzyme in complex with BH4 have revealed a network of polar and salt-bridge interactions that link the three domains of the PAH monomer upon cofactor binding, which explains the conferred stability.
Below is a diagram illustrating the phenylalanine metabolism pathway and the role of PAH and this compound.
Data Presentation
The efficacy of this compound as a pharmacological chaperone is dependent on the specific PAH mutation. Responsiveness is generally defined as a ≥30% reduction in blood phenylalanine levels following a this compound loading test. The following tables summarize quantitative data from various studies on the effects of this compound on PAH.
Table 1: Clinical Response to this compound in PKU Patients
| Study Population | This compound Dose | Percentage of Responders (≥30% Phe reduction) | Mean Phe Reduction in Responders | Reference |
| 112 PKU patients (4-45 years) | 10-20 mg/kg/day | 41% | Not specified | |
| 23 PKU patients | 10 mg/kg/day | 100% | 71.43% | |
| 165 PKU patients | 20 mg/kg (single dose) | 24.24% | Not specified |
Table 2: In Vitro Effects of this compound on PAH Mutant Activity and Stability
| PAH Mutant | Residual Activity (% of Wild-Type) | Km for BH4 (μM) | Fold Activation by this compound | Reference |
| I65T | 33% | Increased | Not specified | |
| R261Q | 43% | Similar to WT | Not specified | |
| V388M | 23% | Similar to WT | Not specified | |
| Y414C | 76% (with Phe) | Not specified | Not specified | |
| R408W | 2% | Not specified | Not specified |
Note: Comprehensive, directly comparable data on EC50 values and ΔTm across a wide range of mutants is limited in the literature.
Experimental Protocols
The characterization of this compound as a pharmacological chaperone involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
PAH Enzyme Activity Assay (Fluorescence-Based)
This assay measures the production of tyrosine from phenylalanine, which is detected by its intrinsic fluorescence.
Principle: The enzymatic conversion of phenylalanine to tyrosine by PAH is monitored in real-time by the increase in fluorescence specific to tyrosine.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing catalase, ferrous ammonium sulfate, and the purified PAH enzyme (wild-type or mutant).
-
Substrate and Cofactor Preparation: Prepare solutions of L-phenylalanine and this compound (BH4) at various concentrations.
-
Assay Execution:
-
For pre-activated PAH, incubate the enzyme with L-phenylalanine for 5 minutes at 25°C.
-
Initiate the reaction by adding BH4.
-
For non-activated PAH, initiate the reaction by the simultaneous addition of L-phenylalanine and BH4.
-
-
Fluorescence Measurement: Immediately measure the increase in fluorescence at an excitation wavelength of ~275 nm and an emission wavelength of ~305 nm using a fluorescence plate reader.
-
Data Analysis: Convert the rate of fluorescence increase to the rate of tyrosine production using a standard curve of known tyrosine concentrations. Calculate enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten or Hill equation.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay assesses the thermal stability of PAH in the presence and absence of this compound.
Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein that become exposed as it unfolds due to increasing temperature. The binding of a stabilizing ligand, like this compound, increases the melting temperature (Tm) of the protein.
Protocol:
-
Sample Preparation: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified PAH protein, a suitable buffer, SYPRO Orange dye, and either this compound or a vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C per minute.
-
Fluorescence Monitoring: Continuously monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the sigmoidal curve corresponds to the Tm. The change in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization.
Western Blot Analysis of PAH Protein Expression
This technique is used to quantify the levels of PAH protein in cells treated with this compound.
Principle: Cellular proteins are separated by size via gel electrophoresis, transferred to a membrane, and the specific PAH protein is detected using a primary antibody against PAH and a labeled secondary antibody.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or COS-7) transfected with a plasmid expressing a specific PAH mutant. Treat the cells with this compound or a vehicle control for a defined period (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors to extract total cellular protein.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of total protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PAH.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: Detect the HRP signal using a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of this compound as a pharmacological chaperone for mutant PAH.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating a potential pharmacological chaperone for PAH.
Conclusion
This compound dihydrochloride represents a significant advancement in the treatment of PKU, acting not only as a cofactor for the PAH enzyme but also as a pharmacological chaperone for certain responsive mutants. Its ability to stabilize misfolded PAH proteins, thereby increasing their cellular concentration and functional activity, provides a therapeutic benefit beyond simple enzyme kinetics. The continued investigation into the molecular mechanisms of this compound and the development of robust experimental protocols are crucial for identifying new pharmacological chaperones and for personalizing the treatment of PKU based on an individual's genotype. This technical guide provides a foundational understanding of this compound's role and the methodologies used to elucidate its function, serving as a valuable resource for researchers and drug developers in the field of rare metabolic diseases.
References
- 1. Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. Correlation between genotype and the tetrahydrobiopterin-responsive phenotype in Chinese patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Sapropterin Binding to Phenylalanine Hydroxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a cornerstone in the management of Phenylketonuria (PKU), a metabolic disorder arising from mutations in the phenylalanine hydroxylase (PAH) gene. This technical guide provides an in-depth analysis of the structural and molecular interactions between this compound and PAH. We will explore the binding mechanism, the allosteric regulation of the enzyme, and the conformational changes induced by the cofactor. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows, serving as a comprehensive resource for professionals in drug development and metabolic disease research.
Introduction to Phenylalanine Hydroxylase and this compound
Phenylalanine hydroxylase (PAH) is a hepatic enzyme responsible for the conversion of phenylalanine to tyrosine, a critical step in amino acid metabolism.[1] Mutations in the PAH gene can lead to reduced or absent enzyme activity, resulting in the accumulation of phenylalanine in the blood and brain, a condition known as Phenylketonuria (PKU).[2] If left untreated, PKU can cause severe neurological damage.[1]
This compound dihydrochloride is a synthetic formulation of (6R)-L-erythro-tetrahydrobiopterin (BH4), the natural cofactor for PAH.[3] It acts as a pharmacological chaperone, enhancing the residual activity of certain mutant PAH enzymes.[4] this compound is an approved therapy for a subset of PKU patients who are responsive to BH4. Understanding the structural basis of its interaction with PAH is crucial for the development of more effective therapies for PKU and other related disorders.
The Molecular Mechanism of this compound Action
This compound functions by directly binding to the PAH enzyme, influencing its structure and catalytic activity in several ways:
-
Cofactor Replacement: In patients with BH4 deficiency, this compound directly substitutes the deficient natural cofactor, restoring PAH activity.
-
Enzyme Stabilization: this compound binding stabilizes the tertiary and quaternary structure of the PAH enzyme. Many PKU-causing mutations lead to protein misfolding and instability. By acting as a pharmacological chaperone, this compound helps mutant PAH enzymes achieve a more stable and functional conformation.
-
Enhancement of Catalytic Activity: For some PAH mutants with residual activity, this compound binding can allosterically enhance their catalytic function, improving the conversion of phenylalanine to tyrosine.
-
Positive Cooperativity: Studies have shown that the binding of the natural cofactor BH4 to activated PAH exhibits positive cooperativity, a phenomenon that is likely shared by this compound. This suggests that the binding of one this compound molecule to the PAH tetramer increases the affinity for subsequent this compound molecules, leading to a more significant activation of the enzyme.
The following diagram illustrates the proposed mechanism of action for this compound in responsive PKU patients.
Structural Insights into this compound Binding
Crystallographic studies of PAH in complex with its natural cofactor BH4 have provided invaluable insights into the binding mode of this compound. The PAH enzyme is a homotetramer, with each monomer consisting of a regulatory, a catalytic, and an oligomerization domain.
The BH4 binding site is located in the catalytic domain. Key interactions involve:
-
Hydrogen Bonding: The pterin ring of BH4 forms a network of hydrogen bonds with amino acid residues in the active site.
-
π-π Stacking: Aromatic residues, such as phenylalanine, engage in π-π stacking interactions with the pterin ring, further stabilizing the complex.
-
Hydrophobic Interactions: The side chain of BH4 is involved in hydrophobic interactions with nonpolar residues in the binding pocket.
These interactions are crucial for the proper positioning of the cofactor, which is essential for the catalytic reaction. The binding of this compound is believed to mimic these interactions, thereby restoring or enhancing the enzyme's function.
Quantitative Analysis of this compound-PAH Interaction
| Parameter | Wild-Type PAH (Activated) | Wild-Type PAH (Non-activated) | Reference |
| Vmax (nmol Tyr/min x mg protein) | 6598 | 2277 | |
| Km for BH4 (μM) | - | 8 | |
| Hill Coefficient (hBH4) | 2.2 | - |
Table 1: Kinetic Parameters of Wild-Type Phenylalanine Hydroxylase for the Natural Cofactor BH4.
The data indicates that activated PAH exhibits positive cooperativity towards BH4, as evidenced by the Hill coefficient greater than 1. This suggests a synergistic binding mechanism that is crucial for the enzyme's regulation.
Experimental Protocols
Recombinant PAH Expression and Purification
A detailed protocol for obtaining purified PAH is a prerequisite for structural and functional studies.
-
Cloning: The human PAH cDNA is cloned into a suitable expression vector, often with a polyhistidine tag for purification.
-
Expression: The expression vector is transformed into a competent E. coli strain. Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The bacterial cells are harvested and lysed. The PAH protein is purified from the cell lysate using a combination of chromatography techniques, such as nickel-affinity chromatography followed by size-exclusion chromatography.
Phenylalanine Hydroxylase Activity Assay
A continuous, real-time fluorescence-based assay is a robust method for measuring PAH activity.
-
Reaction Mixture: A reaction mixture is prepared containing the purified PAH enzyme, L-phenylalanine, and the cofactor (this compound or BH4) in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of the cofactor.
-
Detection: The formation of tyrosine is monitored in real-time by measuring the increase in its intrinsic fluorescence.
-
Data Analysis: The initial reaction rates are calculated from the fluorescence data and used to determine kinetic parameters such as Vmax and Km.
X-ray Crystallography of the PAH-Sapropterin Complex
Determining the three-dimensional structure of PAH in complex with this compound provides atomic-level details of their interaction.
-
Complex Formation: Purified PAH is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The PAH-sapropterin complex is subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction.
-
Structure Solution: The diffraction data is processed to solve the three-dimensional structure of the complex, revealing the precise interactions between this compound and the amino acid residues of PAH.
Conclusion and Future Directions
The structural and functional analysis of this compound binding to phenylalanine hydroxylase has significantly advanced our understanding of PKU and its treatment. The role of this compound as a pharmacological chaperone that stabilizes and activates mutant PAH enzymes is well-established. While kinetic data for the natural cofactor BH4 provides a valuable framework, further studies determining the specific binding affinities and kinetic parameters for this compound with various PAH mutants are warranted. Such data will be instrumental in personalizing PKU therapy and in the rational design of novel, more potent small-molecule chaperones for the treatment of this and other protein misfolding diseases. The detailed experimental protocols provided herein serve as a guide for researchers aiming to contribute to this important field of study.
References
- 1. Khan Academy [khanacademy.org]
- 2. This compound Dihydrochloride Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. International best practice for the evaluation of responsiveness to this compound dihydrochloride in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of Sapropterin Responsiveness in Phenylketonuria: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the genetic underpinnings of sapropterin dihydrochloride responsiveness in individuals with Phenylketonuria (PKU). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the genotype-phenotype correlations that govern therapeutic response, details the experimental protocols for assessing responsiveness, and visualizes the key molecular pathways.
Introduction: Phenylketonuria and this compound Therapy
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder characterized by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH).[1] This enzyme is responsible for converting phenylalanine to tyrosine, and its deficiency leads to a toxic accumulation of phenylalanine in the blood and brain.[2][3] this compound dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), the natural cofactor for PAH, represents a significant pharmacological intervention.[2] It acts as a pharmacological chaperone, enhancing the residual activity of certain mutant PAH enzymes, thereby lowering blood phenylalanine levels in a subset of patients.[4] Identifying which patients will respond to this therapy is a critical aspect of PKU management, and the answer lies largely within their genetic makeup.
The Genetic Basis of this compound Responsiveness
Responsiveness to this compound is intrinsically linked to the specific mutations within the PAH gene. Over 1,000 mutations have been identified, with varying impacts on enzyme structure and function. Generally, patients with at least one "responsive" mutation that allows for some residual enzyme activity are more likely to benefit from this compound. These are often missense mutations that cause protein misfolding but do not completely abolish enzyme function. In contrast, "null" mutations, such as nonsense, frameshift, or severe splice-site mutations that result in a truncated or non-existent protein, are typically associated with non-responsiveness.
Genotype-Phenotype Correlation
While a direct and absolute prediction of this compound responsiveness based solely on genotype is not yet possible for all mutations, strong correlations have been established. The complete biallelic genotype provides a better predictive tool than the presence of a single mutation alone. The following tables summarize quantitative data from various studies on PAH genotypes and their association with this compound response.
Data Presentation
| Table 1: PAH Genotypes Consistently Associated with this compound Responsiveness | |
| Genotype | Observed Response Rate / Notes |
| p.[L48S];[L48S] | Consistently associated with response, often at a low dose (10 mg/kg/day). |
| p.[Y414C];[Y414C] | Consistently associated with response, often at a low dose (10 mg/kg/day). |
| Presence of at least one p.L48S allele | Patients with at least one L48S allele have been shown to always respond to this compound. |
| Presence of at least one p.Y414C allele | The Y414C mutation is frequently associated with a positive response. |
| Other responsive mutations | Mutations such as I65T, F331S, and R68S have been consistently associated with responsiveness. |
| Table 2: PAH Genotypes Consistently Associated with this compound Non-Responsiveness | |
| Genotype | Observed Response Rate / Notes |
| [IVS12+1G>A];[IVS12+1G>A] | Consistently associated with non-response. |
| p.[R408W];[R408W] | Generally considered non-responsive. |
| p.[L348V];[R408W] | Consistently associated with non-response. |
| p.[P281L];[P281L] | Consistently associated with non-response. |
| p.[R158Q];[R408W] | Consistently associated with non-response. |
| p.[R261Q];[R408W] | Consistently associated with non-response. |
| Presence of at least one p.R158Q allele | Consistently associated with non-response. |
Experimental Protocols
Determination of this compound Responsiveness: The BH4 Loading Test
The BH4 loading test is the gold standard for assessing a patient's response to this compound. While protocols can vary slightly, the core methodology remains consistent.
Objective: To determine if the administration of this compound leads to a significant reduction in blood phenylalanine levels.
Protocol Steps:
-
Baseline Assessment:
-
Collect a baseline blood sample to measure phenylalanine levels. This is typically done after a period of normal dietary intake.
-
For accurate interpretation, it is beneficial to have multiple baseline measurements to understand the patient's phenylalanine fluctuations.
-
-
This compound Administration:
-
Administer this compound orally at a dose of 10 to 20 mg/kg body weight.
-
The test duration can range from 24 hours to several weeks. A 48-hour test is common, with blood samples taken at baseline (0 hours), 8, 16, 24, and 48 hours. Some protocols extend this to 7 days to identify slower responders.
-
-
Blood Sample Collection and Handling:
-
Collect blood samples on filter paper (dried blood spots) at specified time points.
-
Ensure proper labeling of samples with patient information and time of collection.
-
Samples should be stored and transported according to laboratory guidelines to ensure stability.
-
-
Phenylalanine Analysis:
-
Phenylalanine levels are quantified from the dried blood spots using tandem mass spectrometry (MS/MS).
-
-
Interpretation of Results:
-
A positive response is generally defined as a ≥30% reduction in blood phenylalanine levels from baseline at any point during the test.
-
It is crucial to consider the patient's dietary intake during the test, as this can influence phenylalanine levels.
-
Genetic Analysis: PAH Gene Sequencing
Identifying the specific mutations in the PAH gene is fundamental to predicting and understanding this compound responsiveness.
Objective: To determine the full sequence of the coding regions and exon-intron boundaries of the PAH gene to identify pathogenic mutations.
Methodology:
-
DNA Extraction:
-
Genomic DNA is extracted from a peripheral blood sample collected in an EDTA tube.
-
-
Library Preparation for Next-Generation Sequencing (NGS):
-
The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments.
-
The PAH gene exons and flanking intronic regions are selectively captured using specific probes.
-
The captured DNA fragments are then amplified via PCR to create a library for sequencing.
-
-
Sequencing:
-
The prepared library is sequenced using an NGS platform (e.g., Illumina). This allows for massively parallel sequencing of the targeted regions.
-
-
Bioinformatic Analysis:
-
The raw sequencing reads are aligned to the human reference genome.
-
Variant calling is performed to identify single nucleotide variants (SNVs) and insertions/deletions (indels) compared to the reference sequence.
-
The identified variants are annotated to determine their location (exon, intron, splice site) and predicted effect on the protein.
-
Databases of known PAH mutations are used to classify the identified variants as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign.
-
Visualizing the Molecular Landscape
Phenylalanine Metabolism Pathway
The following diagram illustrates the central role of the PAH enzyme in phenylalanine metabolism and the consequence of its deficiency in PKU.
Mechanism of this compound Action
This compound acts as a pharmacological chaperone to restore partial function to certain mutant PAH enzymes.
Workflow for Determining this compound Responsiveness
The clinical and genetic workflow for assessing potential this compound responders is a multi-step process.
Conclusion and Future Directions
The ability to predict this compound responsiveness based on a patient's PAH genotype is a significant advancement in the personalized treatment of PKU. While the BH4 loading test remains the definitive method for confirming responsiveness, genetic analysis provides a powerful predictive tool that can guide clinical decision-making. Future research will likely focus on refining genotype-phenotype correlations, particularly for rare or novel mutations, and exploring the potential for other genetic or metabolic markers to further enhance the prediction of therapeutic outcomes. The continued integration of genetic data into clinical practice holds the promise of optimizing treatment strategies for all individuals with PKU.
References
- 1. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacological Chaperones that Protect Tetrahydrobiopterin Dependent Aromatic Amino Acid Hydroxylases Through Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Sapropterin on Tyrosine and Dopamine Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a critical pharmacologic agent in the management of phenylketonuria (PKU) and BH4 deficiencies. Its primary role as an essential cofactor for aromatic amino acid hydroxylases places it at the nexus of several crucial metabolic pathways, including those of tyrosine and dopamine. This technical guide provides an in-depth analysis of this compound's mechanism of action and its quantitative impact on the tyrosine and dopamine metabolic cascades. We will explore the enzymatic reactions dependent on BH4, summarize key findings from preclinical and clinical studies, and provide detailed experimental protocols for the assessment of these effects.
Introduction: The Central Role of Tetrahydrobiopterin (BH4)
Tetrahydrobiopterin (BH4) is an indispensable cofactor for a number of enzymes, most notably the aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1][2][3][4] These enzymes catalyze rate-limiting steps in the synthesis of essential amino acids and neurotransmitters.[4] this compound dihydrochloride is a synthetic preparation of the naturally occurring 6R-isomer of BH4.
In the context of this guide, the two most relevant BH4-dependent enzymes are:
-
Phenylalanine Hydroxylase (PAH): This enzyme converts phenylalanine to tyrosine. In individuals with PKU, mutations in the PAH gene lead to deficient or absent PAH activity, resulting in the accumulation of phenylalanine and a deficiency of tyrosine.
-
Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. It hydroxylates tyrosine to L-DOPA, the immediate precursor to dopamine.
This compound's therapeutic effect in responsive PKU patients is primarily attributed to its ability to act as a pharmacological chaperone, enhancing the residual activity of mutant PAH enzymes. This, in turn, is expected to increase the production of tyrosine, the substrate for dopamine synthesis.
Tyrosine Metabolic Pathway and the Influence of this compound
The conversion of phenylalanine to tyrosine is a critical step that is often impaired in individuals with PKU. Elevated levels of phenylalanine can be neurotoxic and can also competitively inhibit the transport of other large neutral amino acids, including tyrosine, across the blood-brain barrier.
Signaling Pathway: Phenylalanine to Tyrosine
The hydroxylation of phenylalanine to tyrosine is catalyzed by PAH, with BH4 as an essential cofactor.
Quantitative Effects of this compound on Phenylalanine and Tyrosine Levels
Clinical studies have consistently demonstrated that this compound treatment in responsive PKU patients leads to a significant reduction in blood phenylalanine levels. The impact on tyrosine levels is also a key outcome.
| Study Population | This compound Dosage | Duration of Treatment | Change in Phenylalanine Levels | Change in Tyrosine Levels | Reference |
| PKU patients (n=485) | 10 mg/kg/day | 8 days | 30% reduction in responders | Not specified | |
| PKU patients (n=80) | Not specified | 22 weeks | Mean reduction of 190.5 µmol/L from baseline of 844.0 µmol/L | Not specified | |
| Children with PKU | 20 mg/kg/day | 10 weeks | Increased phenylalanine tolerance by a mean of 17.7 mg/kg/day | Not specified | |
| Children with PKU | Not specified | 26 weeks | Increased dietary phenylalanine tolerance to 80.6 mg/kg/day from 35.5 mg/kg/day | Not specified | |
| Pahenu2/enu2 mice | 20, 40, or 100 mg/kg/day | 4 days | No significant change in blood or brain phenylalanine | No significant change in serum tyrosine |
Dopamine Metabolic Pathway and the Influence of this compound
Dopamine is a critical neurotransmitter involved in motor control, motivation, and reward. Its synthesis is directly dependent on the availability of tyrosine and the activity of tyrosine hydroxylase, a BH4-dependent enzyme.
Signaling Pathway: Tyrosine to Dopamine
The synthesis of dopamine from tyrosine involves two key enzymatic steps.
Quantitative Effects of this compound on Dopamine and its Metabolites
The impact of this compound on central nervous system dopamine levels is a subject of ongoing research. While increasing tyrosine availability is a proposed mechanism for enhancing dopamine synthesis, studies have shown varied results.
| Study Population/Model | This compound Dosage | Duration of Treatment | Change in Brain Dopamine | Change in Brain Homovanillic Acid (HVA) | Reference |
| Pahenu2/enu2 mice | 20, 40, or 100 mg/kg/day | 4 days | No significant change | Statistically significant increase | |
| Wild-type mice | 20, 40, or 100 mg/kg/day | 4 days | No significant change | Statistically significant increase |
These findings suggest that this compound may not directly increase basal dopamine concentrations in the brain but could enhance dopamine turnover, as indicated by the increase in its metabolite, HVA.
Experimental Protocols
Protocol for Assessing this compound Responsiveness in PKU Patients
The following is a generalized protocol for determining a patient's responsiveness to this compound. Specifics may vary between clinical sites.
Methodology:
-
Baseline Establishment: Prior to initiating this compound, patients maintain a stable diet, and baseline plasma phenylalanine levels are established through multiple measurements.
-
Initial Dosing: Patients are started on a 7-day trial of this compound at a dose of 10 mg/kg/day.
-
First Assessment: On day 8, plasma phenylalanine levels are measured. A reduction of ≥30% from baseline is typically considered a positive response.
-
Dose Escalation (if necessary): If the patient does not meet the response criteria, the dose of this compound may be increased to 20 mg/kg/day and continued for an additional period (e.g., 8 days or up to 30 days in some protocols).
-
Final Assessment: Phenylalanine levels are re-measured to determine responsiveness at the higher dose.
Preclinical Protocol for Evaluating this compound's Effect on Brain Monoamines in a Murine Model of PKU
The following protocol is based on studies using the Pahenu2/enu2 mouse model of PKU.
Animal Model: Pahenu2/enu2 mice and wild-type control mice.
This compound Administration:
-
This compound is dissolved in 1% ascorbic acid.
-
Administered daily for a specified period (e.g., 4 days) via oral gavage at varying doses (e.g., 20, 40, or 100 mg/kg body weight).
-
Control animals receive the vehicle (1% ascorbic acid) only.
Tissue Collection and Preparation:
-
At a defined time point after the final dose, animals are euthanized.
-
Blood is collected for serum analysis of amino acids.
-
Brains are rapidly excised and dissected into specific regions (e.g., striatum, cortex).
-
Tissues are immediately frozen and stored at -80°C until analysis.
Biochemical Analysis:
-
Amino Acids (Phenylalanine, Tyrosine): Measured in serum and brain homogenates using standard amino acid analysis techniques (e.g., HPLC with fluorescence detection after derivatization).
-
Monoamines (Dopamine) and Metabolites (HVA, DOPAC): Measured in brain tissue homogenates by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins. The supernatant is collected after centrifugation.
-
Chromatographic Separation: A reverse-phase C18 column is typically used with an ion-pairing agent in the mobile phase to achieve separation of the analytes.
-
Electrochemical Detection: An electrochemical detector is used to quantify the analytes based on their oxidation or reduction potential.
-
Conclusion
This compound plays a multifaceted role in the metabolism of tyrosine and dopamine. In BH4-responsive PKU, its primary, well-established effect is the reduction of plasma phenylalanine through the enhancement of residual PAH activity. This is intended to increase the availability of tyrosine, the precursor for dopamine synthesis. However, the direct impact of this compound on brain dopamine levels appears to be more complex. Preclinical evidence suggests that while this compound may not significantly alter basal dopamine concentrations, it can increase dopamine turnover. This highlights the intricate regulation of neurotransmitter synthesis and metabolism in the central nervous system. Further research, particularly clinical studies employing advanced neuroimaging and cerebrospinal fluid analysis techniques, is warranted to fully elucidate the neurochemical effects of this compound in humans and its potential to ameliorate the neurocognitive deficits associated with PKU. This in-depth understanding is crucial for optimizing therapeutic strategies and developing novel interventions for patients with disorders of these critical metabolic pathways.
References
- 1. droracle.ai [droracle.ai]
- 2. Introduction of this compound dihydrochloride as standard of care in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Sapropterin Responsiveness in PKU Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylketonuria (PKU) is an inborn error of metabolism caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme. This results in the accumulation of phenylalanine (Phe) in the blood and brain, causing severe neurological damage if untreated. Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), the natural cofactor of PAH, acts as a pharmacological chaperone to enhance residual PAH activity in some patients.[1] Assessing the responsiveness to this compound is crucial for both clinical management and the development of new therapies.
Mouse models of PKU are indispensable tools for preclinical evaluation of this compound responsiveness. This document provides detailed protocols for assessing the efficacy of this compound in these models, focusing on the widely used Pahenu2 non-responder model and principles applicable to responder models like Pahenu1.[2][3]
Key Concepts & Signaling Pathways
Tetrahydrobiopterin (BH4) is a critical cofactor for several enzymes, including phenylalanine hydroxylase (PAH). Its synthesis and regeneration are tightly regulated through de novo, salvage, and recycling pathways. Understanding these pathways is essential for interpreting the mechanism of this compound action.
-
De Novo Pathway: Synthesizes BH4 from guanosine triphosphate (GTP) through the sequential action of GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).[4]
-
Salvage Pathway: Recovers BH4 from sepiapterin, which is reduced to dihydrobiopterin (BH2) and then to BH4 by dihydrofolate reductase (DHFR).[4]
-
Recycling Pathway: Regenerates BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2), via the enzyme dihydropteridine reductase (DHPR).
This compound supplementation aims to increase the intracellular concentration of BH4, thereby stabilizing the PAH enzyme and/or enhancing its catalytic activity in responsive genotypes.
References
- 1. International best practice for the evaluation of responsiveness to this compound dihydrochloride in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of PAH Genotype on this compound Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay Using Sapropterin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine hydroxylase (PAH) is a critical enzyme in the metabolism of L-phenylalanine (L-Phe), converting it to L-tyrosine (L-Tyr).[1] This reaction requires the cofactor tetrahydrobiopterin (BH4).[1] Genetic mutations in the PAH gene can lead to reduced or absent enzyme activity, resulting in the metabolic disorder phenylketonuria (PKU).[1] Sapropterin dihydrochloride, a synthetic form of BH4, is a pharmacological chaperone that can restore or improve the activity of certain mutant PAH enzymes, making it a key therapeutic agent for responsive PKU patients.[2][3]
These application notes provide detailed protocols for performing an in vitro PAH activity assay to evaluate the efficacy of compounds like this compound dihydrochloride in enhancing enzyme function. Two primary methods are described: a continuous fluorescence-based assay for real-time kinetic analysis and a highly sensitive LC-MS/MS-based endpoint assay.
Mechanism of Action: this compound Dihydrochloride and PAH Activation
This compound dihydrochloride functions as a cofactor for PAH, directly participating in the hydroxylation of L-phenylalanine. In patients with certain BH4-responsive mutations, the synthetic cofactor can enhance residual PAH activity. The proposed mechanisms include:
-
Enzyme Stabilization: this compound can act as a pharmacological chaperone, stabilizing the PAH enzyme structure and protecting it from degradation.
-
Improved Kinetics: It facilitates the catalytic conversion of L-Phe to L-Tyr, helping to lower phenylalanine levels.
The following diagram illustrates the central role of this compound (BH4) in the PAH-mediated conversion of phenylalanine to tyrosine.
Caption: Mechanism of PAH activation by this compound dihydrochloride.
Experimental Protocols
Two validated methods for quantifying PAH activity in vitro are presented below. The choice of method may depend on the required throughput, sensitivity, and available equipment.
Protocol 1: Continuous Real-Time Fluorescence-Based Assay
This method allows for the direct, real-time measurement of L-tyrosine production by monitoring its intrinsic fluorescence, which differs from that of L-phenylalanine. It is suitable for kinetic studies.
Materials:
-
Recombinant human PAH enzyme (wild-type or mutant)
-
This compound dihydrochloride
-
L-Phenylalanine (L-Phe)
-
Catalase (1 mg/mL)
-
Ferrous ammonium sulfate (10 µM)
-
Dithiothreitol (DTT, 2 mM)
-
Sodium HEPES buffer (NaHepes, 22.35 mM, pH 7.3)
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader with injector system
Procedure:
-
Prepare Reaction Buffer: Prepare a reaction buffer containing 1 mg/mL catalase and 10 µM ferrous ammonium sulfate in 22.35 mM NaHepes, pH 7.3.
-
Prepare Reagents:
-
PAH Enzyme Solution: Dilute the recombinant PAH enzyme to a final concentration of 0.01 mg/mL in the reaction buffer.
-
L-Phe Solution: Prepare a stock solution of L-Phe. For kinetic assays, prepare a series of dilutions to achieve final concentrations ranging from 0 to 1000 µM.
-
This compound Solution: Prepare a stock solution of this compound dihydrochloride (BH4) stabilized in 2 mM DTT. Prepare dilutions to achieve final concentrations ranging from 0 to 125 µM.
-
-
Enzyme Activation (Optional but Recommended):
-
To activate the PAH enzyme, pre-incubate the PAH enzyme solution with 1 mM L-Phe for 5 minutes at 25°C.
-
-
Assay Setup:
-
In a 96-well plate, add the PAH enzyme solution to each well.
-
For L-Phe-dependent kinetics, add varying concentrations of L-Phe to the wells.
-
For BH4-dependent kinetics, add a constant concentration of L-Phe (e.g., 1 mM) and varying concentrations of this compound to the wells.
-
-
Initiate Reaction:
-
Place the plate in the fluorescence reader, set to 25°C.
-
Initiate the reaction by injecting the this compound solution (for L-Phe kinetics) or the L-Phe/sapropterin mixture (for non-activated enzyme kinetics). The final reaction volume should be approximately 204 µL.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity.
-
Set the excitation wavelength to 274 nm and the emission wavelength to 304 nm to detect L-tyrosine.
-
Collect data every 10-15 seconds for a total of 60-120 seconds to determine the initial linear rate of reaction.
-
-
Data Analysis:
-
Correct the fluorescence readings for the inner filter effect (quenching) of BH4, if necessary.
-
Calculate the rate of L-tyrosine production from the slope of the linear portion of the fluorescence vs. time curve.
-
Convert fluorescence units to molar concentrations using a standard curve of L-tyrosine.
-
Determine kinetic parameters (Vmax, Km) by fitting the data to the Michaelis-Menten or Hill equations.
-
Protocol 2: LC-MS/MS-Based Endpoint Assay
This method offers high sensitivity and specificity for quantifying L-tyrosine and is ideal for assays with low enzyme activity or when using complex biological matrices.
Materials:
-
Recombinant human PAH enzyme (wild-type or mutant) expressed in a cellular system (e.g., COS-1 cells) or purified.
-
This compound dihydrochloride
-
L-Phenylalanine (L-Phe)
-
Assay Buffer (e.g., phosphate buffer, pH 6.8)
-
Internal Standards (e.g., deuterated L-tyrosine)
-
Methanol or Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Prepare Cell Lysate (if applicable): If using cell-expressed PAH, lyse the cells and use the supernatant containing the enzyme for the assay.
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing the PAH enzyme (cell lysate or purified), assay buffer, and the desired concentration of this compound dihydrochloride (e.g., 200 µM).
-
Include control reactions without this compound.
-
-
Initiate Reaction:
-
Start the reaction by adding L-Phe to a final concentration of 1 mM.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Preparation:
-
Vortex the tubes and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate L-tyrosine from other components using a suitable chromatography column (e.g., C18).
-
Quantify the amount of L-tyrosine produced using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-tyrosine.
-
Calculate the concentration of L-tyrosine in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Express PAH activity as nmol of tyrosine produced per minute per milligram of total protein.
-
Experimental Workflow and Data Presentation
The general workflow for conducting the in vitro PAH activity assay is outlined below.
Caption: General experimental workflow for the in vitro PAH activity assay.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between control and treated groups.
Table 1: Effect of this compound Dihydrochloride on Wild-Type PAH Specific Activity (Endpoint Assay)
| Condition | This compound (µM) | L-Tyrosine Produced (nmol) | Total Protein (mg) | Incubation Time (min) | Specific Activity (nmol/min/mg) | % Activation vs. Control |
| Control | 0 | 12.5 | 0.05 | 60 | 4.17 | - |
| Treated | 10 | 28.9 | 0.05 | 60 | 9.63 | 131% |
| Treated | 50 | 45.2 | 0.05 | 60 | 15.07 | 261% |
| Treated | 200 | 51.6 | 0.05 | 60 | 17.20 | 312% |
Table 2: Kinetic Parameters of a Mutant PAH Enzyme in the Presence of this compound Dihydrochloride (Fluorescence Assay)
| Condition | Vmax (nmol Tyr/min/mg) | Km for L-Phe (µM) | Hill Coefficient (h) |
| Mutant PAH (Control) | 15.8 | 350 | 1.2 |
| Mutant PAH + 100 µM this compound | 42.5 | 185 | 1.8 |
| Wild-Type PAH (Reference) | 65.9 | 156 | 3.0 |
Note: The data presented in these tables are representative examples and will vary based on the specific PAH mutant, enzyme preparation, and assay conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Sapropterin Efficacy on PAH Mutations Using Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenylketonuria (PKU) is an autosomal recessive metabolic disorder caused by mutations in the Phenylalanine Hydroxylase (PAH) gene.[1][2][3] These mutations lead to deficient activity of the PAH enzyme, which is responsible for converting phenylalanine (Phe) to tyrosine.[4] The resulting accumulation of Phe can cause severe neurological damage if left untreated.[4] Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is an approved therapy for a subset of PKU patients. This compound acts as both a necessary cofactor for PAH catalytic activity and as a pharmacological chaperone that can stabilize certain mutant PAH proteins, correcting misfolding and preventing their degradation.
Cell-based in vitro expression systems are invaluable tools for characterizing the functional impact of specific PAH mutations and for evaluating their responsiveness to this compound. These models allow for the controlled expression of mutant PAH proteins and subsequent analysis of enzyme activity, protein stability, and the therapeutic potential of chaperone compounds.
Application Note 1: Establishing a Cell-Based Model for PAH Mutation Analysis
The initial step involves creating a reliable cell culture system to express and study specific PAH mutations. Mammalian cell lines like HEK293, COS-7, or hepatoma-derived cells (e.g., HepG2) are commonly used due to their high transfection efficiency and robust protein expression machinery.
Experimental Workflow for Establishing the Model
The overall process involves creating the mutant PAH gene, introducing it into mammalian cells, and confirming its expression.
Caption: Workflow for generating and expressing PAH mutations in mammalian cells.
Protocol 1: Generation of PAH Mutant Expression Vectors
This protocol uses site-directed mutagenesis to introduce specific mutations into a plasmid containing the wild-type human PAH cDNA.
-
Template Plasmid: Obtain a mammalian expression vector containing the full-length wild-type human PAH cDNA.
-
Primer Design: Design mutagenic primers containing the desired nucleotide change, flanked by ~15-20 base pairs of correct sequence on both sides.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the template plasmid and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with an enzyme that specifically targets methylated DNA (e.g., DpnI). This removes the original, bacterially-derived template plasmid, leaving only the newly synthesized, mutated plasmids.
-
Transformation: Transform competent E. coli with the DpnI-treated plasmid DNA.
-
Plasmid Purification: Culture a single bacterial colony and purify the plasmid DNA using a standard miniprep or maxiprep kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing the entire PAH coding region.
Protocol 2: Transient Transfection of Mammalian Cells
This protocol describes how to introduce the PAH expression plasmids into a suitable host cell line, such as HEK293.
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the PAH plasmid DNA (wild-type or mutant) into a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) into serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the DNA-lipid complex mixture dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours before harvesting for subsequent analysis.
Application Note 2: Functional Assessment of PAH Activity and this compound Response
Once the cell models are established, the next step is to measure the enzymatic activity of the mutant PAH protein and determine if this compound can rescue its function.
Mechanism of PAH Action and this compound's Role
The PAH enzyme converts Phenylalanine to Tyrosine using BH4 as a cofactor. Some mutations destabilize the enzyme, reducing its activity. This compound (BH4) can act as a cofactor and a chaperone to restore function.
Caption: this compound acts as a cofactor and chaperone to rescue mutant PAH function.
Protocol 3: In Vitro PAH Enzyme Activity Assay
This protocol measures the conversion of Phe to Tyrosine in cell lysates.
-
Cell Lysis:
-
Wash the transfected cells with ice-cold phosphate-buffered saline (PBS).
-
Add a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube. For a 100 µL final volume:
-
50 µL of cell lysate (containing ~20-50 µg of total protein)
-
10 µL of 10x PAH reaction buffer (e.g., 1 M HEPES, pH 7.0)
-
10 µL of 1 mg/mL catalase
-
10 µL of 10 mM L-Phenylalanine
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of 1 mM BH4 (this compound). For assessing responsiveness, different concentrations of this compound can be used. A no-BH4 control should be included.
-
Incubation: Incubate the reaction at 25-37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).
-
Detection:
-
Centrifuge the terminated reaction to pellet precipitated protein.
-
Analyze the supernatant for L-Tyrosine production using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Application Note 3: Data Analysis and Interpretation
The data gathered from the functional assays can be used to classify mutations based on their this compound responsiveness.
Data Presentation: Summary of PAH Mutation Responsiveness
Quantitative data should be organized to compare the effects of different mutations. A response is often defined as a ≥30% reduction in phenylalanine levels or a significant fold-increase in enzyme activity upon this compound treatment.
| PAH Mutation | Baseline Residual Activity (% of Wild-Type) | Activity with 100 µM this compound (% of WT) | Fold-Increase in Activity | Classification |
| Wild-Type | 100% | 105% | 1.1x | N/A |
| p.Arg261Gln | 25% | 55% | 2.2x | Responsive |
| p.Tyr414Cys | 45% | 80% | 1.8x | Responsive |
| p.Leu48Ser | 50% | 95% | 1.9x | Highly Responsive |
| p.Arg408Trp | <5% | <5% | 1.0x | Non-Responsive |
| p.IVS12+1G>A | 0% | 0% | N/A | Non-Responsive |
Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.
Logical Framework for Classifying Mutations
The classification of a mutation's responsiveness to this compound is based on the observed change in its functional activity in the presence of the drug.
Caption: Decision tree for classifying PAH mutations based on this compound response.
Application Note 4: Assessing PAH Protein Stability
Many PAH mutations cause protein misfolding, leading to accelerated degradation and reduced steady-state protein levels. This compound can act as a chaperone to stabilize these mutant proteins. This effect can be measured using Western blotting.
Protocol 4: Western Blot Analysis of PAH Protein Levels
-
Sample Preparation: Prepare cell lysates from transfected cells (treated with and without this compound) as described in Protocol 3. Quantify total protein concentration.
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel (e.g., 10% gel). Include a molecular weight marker.
-
Protein Transfer: Separate proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human PAH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a digital imager. Also, probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Densitometry: Quantify the band intensities to compare the relative levels of PAH protein between samples. An increase in the PAH band intensity in this compound-treated samples indicates a stabilizing/chaperone effect.
References
- 1. Expression analysis of phenylketonuria mutations. Effect on folding and stability of the phenylalanine hydroxylase protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How PAH gene mutations cause hyper-phenylalaninemia and why mechanism matters: insights from in vitro expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in the phenylalanine hydroxylase gene: methods for their characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for the Quantification of Sapropterin and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sapropterin, a synthetic form of tetrahydrobiopterin (BH4), is a critical cofactor for several aromatic amino acid hydroxylases. Its quantification, along with its precursor sepiapterin and oxidation products dihydrobiopterin (BH2) and biopterin, is essential for pharmacokinetic studies, monitoring therapeutic efficacy, and research into disorders of pterin metabolism. Due to the inherent instability of reduced pterins, which are susceptible to oxidation, robust and sensitive analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and precise measurement of these compounds in biological matrices.
This document provides detailed protocols for sample preparation and LC-MS/MS analysis of this compound and its metabolites in plasma and cerebrospinal fluid (CSF), a summary of quantitative data from published methods, and a depiction of the relevant metabolic pathways.
Metabolic Pathway of this compound (Tetrahydrobiopterin)
This compound (BH4) is synthesized from guanosine triphosphate (GTP) through the de novo pathway and is maintained in its reduced, active form by the recycling pathway. Oxidation of BH4 leads to the formation of BH2 and ultimately biopterin. Sepiapterin is a key intermediate in the salvage pathway for BH4 synthesis.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various LC-MS/MS methods for the analysis of this compound and its metabolites.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| This compound (BH4) | Human Plasma | 0.5 | 0.5 - 500 | < 15 | 85 - 115 | [1] |
| Sepiapterin | Human Plasma | 0.75 | 0.75 - 500 | < 15 | 85 - 115 | [1] |
| This compound (BH4) | CSF | ~0.7 (3 nmol/L) | 3 - 200 nmol/L | < 14.4 | 93.97 (slope) | [2] |
| Dihydrobiopterin (BH2) | CSF | ~0.7 (3 nmol/L) | 3 - 200 nmol/L | < 14.4 | N/A | [2] |
| Sepiapterin | CSF | ~0.7 (3 nmol/L) | 3 - 200 nmol/L | < 14.4 | N/A | [2] |
| This compound (BH4) | Human Plasma | 1.0 | 1.0 - 100 | < 9.52 | 89.55 - 99.41 | |
| This compound (BH4) | Multi-species Plasma | 5, 50, or 100 | N/A | < 15 | Within 15 | |
| Dihydrobiopterin (BH2) | HUVEC | ~0.24 (1 nmol/L) | 1 - 100 nmol/L | N/A | N/A | |
| Biopterin | HUVEC | ~0.59 (2.5 nmol/L) | 2.5 - 100 nmol/L | N/A | N/A |
LLOQ and linearity ranges converted from nmol/L to ng/mL where applicable for comparison, using approximate molecular weights.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol is designed for the extraction of this compound and its metabolites from plasma, incorporating antioxidants to prevent degradation.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Ascorbic acid or Dithiothreitol (DTT) solution (e.g., 10% w/v Ascorbic Acid or 0.2% w/v DTT in water)
-
Internal Standard (IS) solution containing stable isotope-labeled analogs (e.g., ¹⁵N-BH4, ¹⁵N-BH2) in water with antioxidant.
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C.
-
Microcentrifuge tubes (1.5 mL).
-
Centrifuge capable of 14,000 x g and 4°C.
-
HPLC vials with inserts.
Procedure:
-
Blood Collection and Stabilization: Immediately after blood collection in K2EDTA tubes, add 10% ascorbic acid solution to a final concentration of 1% to stabilize the analytes. Alternatively, plasma can be transferred to cryogenic vials containing 0.1% dithioerythritol. Keep samples on ice.
-
Plasma Separation: Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C. Transfer the plasma to a clean tube.
-
Sample Aliquoting: In a pre-chilled 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Addition: Add 10 µL of the internal standard solution to the plasma and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial with an insert for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
HPLC or UPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions and Collision Energies:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard | IS Precursor (m/z) | IS Product (m/z) |
| This compound (BH4) | 242.2 | 166.0 | 20 | ¹⁵N-BH4 | 247.2 | 171.0 |
| Dihydrobiopterin (BH2) | 240.1 | 164.9 | 22 | ¹⁵N-BH2 | 245.1 | 169.9 |
| Sepiapterin | 238.1 | 165.1 | 18 | ¹⁵N₅-Sepiapterin | 243.1 | 170.1 |
| Biopterin | 238.1 | 179.1 | 25 | ¹⁵N₅-Biopterin | 243.1 | 184.1 |
Note: Collision energies should be optimized for the specific instrument used. The MRM transitions for biopterin and its internal standard are representative and may require optimization.
Conclusion
The LC-MS/MS methods outlined provide a robust and sensitive approach for the quantification of this compound and its metabolites in biological matrices. Careful sample handling, particularly the use of antioxidants, is crucial to prevent the degradation of reduced pterins and ensure accurate results. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug development and metabolic disorders. Method validation should always be performed according to regulatory guidelines to ensure the reliability of the obtained data.
References
Application Notes and Protocols: High-Throughput Screening Assay for Sapropterin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a critical cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), as well as nitric oxide synthase (NOS).[1][2] Deficiencies in BH4 or mutations in the PAH enzyme can lead to phenylketonuria (PKU), an inherited metabolic disorder characterized by elevated levels of phenylalanine in the blood.[3][4] this compound acts as a pharmacological chaperone for certain mutant forms of PAH, restoring their activity and reducing phenylalanine levels.[5] The development of novel this compound analogs is a promising therapeutic strategy to identify compounds with improved efficacy, stability, or pharmacokinetic properties for the treatment of PKU and other BH4-responsive disorders.
These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize novel this compound analogs that enhance the activity of the PAH enzyme. The workflow encompasses a primary biochemical screen, a secondary cell-based confirmation assay, and a counter-screen to identify and eliminate false positives.
Signaling Pathway and Mechanism of Action
This compound (BH4) is an essential cofactor for phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine. In some forms of PKU, mutations in the PAH gene lead to a misfolded and unstable enzyme with reduced catalytic activity. This compound can bind to and stabilize these mutant PAH enzymes, acting as a pharmacological chaperone to increase the enzyme's activity and thereby reduce plasma phenylalanine levels. The screening assay is designed to identify this compound analogs that can effectively enhance the activity of wild-type or mutant PAH.
Experimental Workflow
The high-throughput screening campaign is structured as a multi-step process to identify and validate potential this compound analogs. The workflow begins with a primary screen of a large compound library using a biochemical assay. Hits from the primary screen are then subjected to a secondary, cell-based assay for confirmation and to assess activity in a more physiologically relevant context. A counter-screen is also employed to identify and discard false-positive hits. Finally, confirmed hits undergo dose-response analysis to determine their potency.
Primary High-Throughput Screening Protocol: Biochemical Phenylalanine Hydroxylase (PAH) Activity Assay
This assay measures the activity of recombinant human PAH by detecting the production of tyrosine from phenylalanine. The amount of tyrosine produced is quantified using a fluorometric method.
Materials and Reagents:
-
Recombinant Human Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine
-
This compound Dihydrochloride (as a positive control)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous Ammonium Sulfate
-
Tyrosine Standard
-
Trichloroacetic Acid (TCA)
-
Assay Buffer: 100 mM HEPES, pH 7.4
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 405 nm, Emission: 465 nm)
Experimental Procedure:
-
Compound Plating:
-
Prepare a 1 mM stock solution of each this compound analog in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a 1 mM this compound solution (positive control).
-
-
PAH Enzyme Preparation:
-
Prepare a PAH enzyme mix in assay buffer containing:
-
Recombinant human PAH (final concentration: 10 µg/mL)
-
Catalase (final concentration: 100 µg/mL)
-
DTT (final concentration: 1 mM)
-
Ferrous Ammonium Sulfate (final concentration: 10 µM)
-
-
Add 10 µL of the PAH enzyme mix to each well of the 384-well plate containing the compounds.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Prepare a substrate solution in assay buffer containing L-phenylalanine (final concentration: 1 mM).
-
Add 10 µL of the substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination of Reaction and Detection:
-
Stop the reaction by adding 10 µL of 1 M TCA to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence of the produced tyrosine using a plate reader (Excitation: 405 nm, Emission: 465 nm).
-
Secondary Assay Protocol: Cell-Based PAH Activity Assay
This assay confirms the activity of hit compounds in a cellular context using a hepatocyte cell line that endogenously expresses PAH.
Materials and Reagents:
-
HepaRG or Huh-7 cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
L-Phenylalanine
-
Assay Buffer: Krebs-Henseleit buffer
-
96-well cell culture plates
-
LC-MS/MS system for tyrosine quantification
Experimental Procedure:
-
Cell Seeding:
-
Seed HepaRG or Huh-7 cells in a 96-well plate at a density of 50,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Remove the cell culture medium and wash the cells once with pre-warmed Krebs-Henseleit buffer.
-
Add 100 µL of Krebs-Henseleit buffer containing the hit compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Incubate for 1 hour at 37°C.
-
-
PAH Activity Measurement:
-
Add L-phenylalanine to a final concentration of 1 mM.
-
Incubate for 4 hours at 37°C.
-
Collect the supernatant from each well.
-
-
Quantification of Tyrosine:
-
Analyze the concentration of tyrosine in the supernatant using a validated LC-MS/MS method.
-
Data Presentation
Quantitative data from the screening and subsequent analyses should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Primary HTS Campaign Summary
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Hit Concentration | 10 µM |
| Positive Control | This compound (10 µM) |
| Negative Control | DMSO |
| Z'-factor | 0.78 |
| Signal-to-Background Ratio | 10.5 |
| Primary Hit Rate | 0.5% |
| Confirmed Hit Rate | 0.1% |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | EC50 (µM) | Max Activation (% of this compound) | Hill Slope |
| This compound (Control) | 1.2 | 100% | 1.1 |
| Analog-001 | 0.8 | 120% | 1.3 |
| Analog-002 | 2.5 | 95% | 0.9 |
| Analog-003 | 5.1 | 80% | 1.0 |
Table 3: Comparison of Biochemical and Cell-Based Assay Results for Lead Compounds
| Compound ID | Biochemical EC50 (µM) | Cell-Based EC50 (µM) |
| This compound (Control) | 1.2 | 3.5 |
| Analog-001 | 0.8 | 2.1 |
| Analog-002 | 2.5 | 8.9 |
Conclusion
The described high-throughput screening assays provide a robust framework for the identification and characterization of novel this compound analogs with the potential to enhance PAH activity. The combination of a high-throughput biochemical primary screen with a lower-throughput, more physiologically relevant cell-based secondary assay allows for the efficient identification of promising lead compounds for further development. The detailed protocols and data presentation guidelines provided herein are intended to facilitate the implementation of such a screening campaign in a drug discovery setting.
References
- 1. A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic methods for the quantification of tetrahydrobiopterin biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. International best practice for the evaluation of responsiveness to this compound dihydrochloride in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Sapropterin Dose-Response in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is an essential cofactor for several aromatic amino acid hydroxylases and all isoforms of nitric oxide synthase (NOS).[1][2] Its primary therapeutic use is in the management of certain forms of phenylketonuria (PKU), where it enhances the activity of residual phenylalanine hydroxylase (PAH) to metabolize phenylalanine (Phe).[3][4] In a laboratory setting, determining the dose-response relationship of this compound is crucial for understanding its mechanism of action, evaluating its efficacy in various models, and developing novel therapeutic strategies.
These application notes provide detailed protocols for assessing the dose-response of this compound in both in vivo and in vitro models, focusing on its effects on key enzymes like PAH and NOS.
Signaling and Biosynthetic Pathways
This compound (BH4) plays a critical role in several metabolic pathways. Its own synthesis from guanosine triphosphate (GTP) is a multi-enzyme process. As a cofactor, it is essential for the conversion of aromatic amino acids into neurotransmitter precursors and for the production of nitric oxide.
Caption: The de novo biosynthesis pathway of tetrahydrobiopterin (BH4) from GTP.[2]
Caption: this compound (BH4) acts as a cofactor for PAH, TH, and TPH.
Caption: this compound (BH4) is an essential cofactor for Nitric Oxide Synthase (NOS).
Experimental Protocols
Protocol 1: In Vivo this compound Dose-Response in a PKU Mouse Model
This protocol details an in vivo method to determine the dose-response of this compound using the Pah-enu2/enu2 mouse model, which mimics human PKU.
Caption: Experimental workflow for the in vivo this compound dose-response study.
Methodology:
-
Animal Model: Pah-enu2/enu2 and wild-type (WT) mice. House animals with ad libitum access to standard chow and water.
-
This compound Preparation: Dissolve this compound dihydrochloride tablets in a 1% ascorbic acid solution immediately before use. Prepare concentrations to deliver doses of 20, 40, and 100 mg/kg body weight in a consistent volume. The control group receives the 1% ascorbic acid vehicle only.
-
Dosing Regimen: Administer the prepared solutions or vehicle once daily for four consecutive days via oral gavage.
-
Tissue Collection: On the fourth day, euthanize mice at various time points (e.g., 0, 2, 4, 6 hours) following the final dose. Collect blood via cardiac puncture to prepare serum and harvest brain tissue.
-
Sample Processing:
-
Brain: Rapidly homogenize brain tissue in an appropriate buffer for subsequent analysis.
-
Blood: Allow blood to clot, then centrifuge to separate serum.
-
-
Biochemical Analysis:
-
Biopterin Levels: Measure total biopterin content in brain homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Phenylalanine Levels: Determine phenylalanine concentrations in serum and brain homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Plot the mean concentrations of brain biopterin and phenylalanine against the this compound dose. Perform statistical analysis (e.g., ANOVA) to determine significant differences between dose groups.
Protocol 2: In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol measures the direct effect of this compound on the enzymatic activity of PAH in vitro.
Caption: Workflow for the in vitro Phenylalanine Hydroxylase (PAH) activity assay.
Methodology:
-
Enzyme Source: Use either purified recombinant human PAH or prepare lysates from cells or tissues (e.g., liver) expressing PAH.
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction buffer containing L-phenylalanine (substrate, e.g., 1 mmol/L).
-
This compound Addition: Add this compound to the reaction mixture at a range of final concentrations (e.g., 0, 10, 50, 100, 200 μmol/L) to establish a dose-response curve.
-
Reaction Initiation: Add the enzyme source to the mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction, typically by adding an acid like trichloroacetic acid.
-
Product Quantification: Measure the amount of tyrosine produced using a robust method like LC-MS/MS.
-
Data Analysis: Calculate the specific activity of PAH (e.g., in nmol of tyrosine/min/mg of protein). Plot the PAH activity against the this compound concentration to generate a dose-response curve.
Protocol 3: Cell-Based Nitric Oxide Synthase (NOS) Activity Assay
This protocol assesses the effect of this compound on NOS activity in cultured cells by measuring the production of nitric oxide's stable end-products, nitrite and nitrate.
Caption: Workflow for a cell-based Nitric Oxide Synthase (NOS) activity assay.
Methodology:
-
Cell Culture: Plate cells known to express NOS (e.g., human umbilical vein endothelial cells, HUVECs) in a multi-well plate and grow to confluence.
-
This compound Treatment: Replace the culture medium with fresh medium containing increasing concentrations of this compound (e.g., 0-100 µM).
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for this compound uptake and stimulation of NO production.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Nitrite/Nitrate Measurement (Griess Assay):
-
Since NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻), total NO production is estimated by measuring both.
-
First, convert all nitrate in the sample to nitrite using the enzyme nitrate reductase.
-
Add Griess reagent to the samples. This reagent reacts with nitrite in a diazotization reaction to form a colored azo compound.
-
Measure the absorbance of the colored product using a spectrophotometer at ~540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the total nitrite concentration in the samples. Plot the NO production (as total nitrite) against the this compound concentration to determine the dose-response relationship.
Data Presentation
Table 1: In Vivo Dose-Response of this compound in Pah-enu2/enu2 Mice
| This compound Dose (mg/kg) | Mean Brain Biopterin (pmol/mg protein ± SEM) | Mean Brain Phenylalanine (μM ± SEM) |
| 0 (Vehicle) | 9.2 ± 1.4 | Unchanged |
| 20 | Not significantly increased | Unchanged |
| 40 | Not significantly increased | Unchanged |
| 100 | 22.8 ± 10.9 (at 2 hrs post-dose) | Unchanged |
Data extracted from a study in a PKU mouse model known to not be responsive to this compound in terms of lowering blood phenylalanine. The study demonstrated a dose-dependent increase in brain biopterin levels.
Table 2: Clinical Dose-Response of this compound on Blood Phenylalanine in PKU Patients
| This compound Dose (mg/kg/day) | Mean Reduction in Blood Phe from Baseline | Percentage of Patients with ≥30% Phe Reduction | Reference |
| 5 | Lower than 10 & 20 mg/kg/day | 25% | |
| 10 | Significant reduction | 46% | |
| 20 | Greatest reduction | 55% |
Data compiled from clinical trials in BH4-responsive PKU patients, demonstrating a clear dose-dependent effect on reducing blood phenylalanine levels.
Table 3: Example Data from an In Vitro PAH Activity Assay
| This compound Conc. (µM) | Tyrosine Produced (nmol) | PAH Specific Activity (nmol/min/mg) |
| 0 | 5.2 | 0.87 |
| 10 | 18.6 | 3.10 |
| 50 | 45.1 | 7.52 |
| 100 | 72.3 | 12.05 |
| 200 | 95.8 | 15.97 |
This table presents hypothetical data illustrating the expected outcome of an in vitro PAH assay, where increasing concentrations of this compound lead to a dose-dependent increase in enzyme activity.
References
Application Notes and Protocols: Assessing Sapropterin's Effect on PAH Protein Stability using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to evaluate the effect of sapropterin on the stability of Phenylalanine Hydroxylase (PAH) protein. This method is crucial for understanding the molecular mechanism of this compound, a pharmacological chaperone used in the treatment of Phenylketonuria (PKU), and for the development of novel therapeutics targeting PAH protein stability.
Introduction
Phenylketonuria (PKU) is a metabolic disorder caused by mutations in the PAH gene, leading to reduced or absent activity of the Phenylalanine Hydroxylase (PAH) enzyme.[1] Many of these mutations result in misfolding and instability of the PAH protein, leading to its rapid degradation.[2][3] this compound dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), the natural cofactor of PAH, acts as a pharmacological chaperone.[4][5] It binds to and stabilizes the PAH protein, thereby increasing its cellular levels and residual enzymatic activity in responsive patients.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method allows for the direct assessment of changes in PAH protein levels in response to this compound treatment, providing a direct measure of its stabilizing effect.
Experimental Protocols
This section details the key experiments required to assess the effect of this compound on PAH protein stability.
Cell Culture and this compound Treatment
Objective: To culture a suitable cell line expressing PAH and treat it with this compound.
Materials:
-
HepG2 (human hepatoma) cell line (or other suitable cell line endogenously expressing or transfected with a PAH construct)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound dihydrochloride
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound dihydrochloride in a suitable solvent (e.g., water or DMSO) and sterilize by filtration.
-
Treatment: Once cells reach the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the chaperone effect to take place.
Protein Extraction (Cell Lysis)
Objective: To extract total protein from the cultured cells.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
Protein Quantification
Objective: To determine the total protein concentration in each sample for equal loading in the Western blot.
Materials:
-
Bicinchoninic acid (BCA) protein assay kit or Bradford assay kit
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions for the chosen protein assay kit to determine the protein concentration of each lysate.
SDS-PAGE and Western Blotting
Objective: To separate the proteins by size and transfer them to a membrane for antibody detection.
Materials:
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PAH (e.g., mouse anti-PAH)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Sample Preparation: Mix a calculated volume of each protein lysate with Laemmli sample buffer to ensure equal protein loading (e.g., 20-30 µg per lane). Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PAH antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.
Densitometric Analysis
Objective: To quantify the intensity of the PAH protein bands.
Protocol:
-
Use image analysis software (e.g., ImageJ) to measure the band intensity of PAH and the corresponding loading control for each sample.
-
Normalize the PAH band intensity to the loading control band intensity to correct for any variations in protein loading.
-
Calculate the fold change in PAH protein levels in this compound-treated samples relative to the untreated control.
Data Presentation
The quantitative data obtained from the densitometric analysis of Western blots should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on PAH Protein Levels in HepG2 Cells
| This compound Concentration (µM) | Normalized PAH Protein Level (Arbitrary Units) | Fold Change vs. Control | Standard Deviation |
| 0 (Control) | 1.00 | 1.0 | ± 0.12 |
| 10 | 1.35 | 1.35 | ± 0.15 |
| 50 | 1.82 | 1.82 | ± 0.21 |
| 100 | 2.15 | 2.15 | ± 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism and the workflow to assess its effect on PAH protein stability.
Logical Relationship of Western Blot Protocol
Caption: Step-by-step workflow of the Western blot protocol for PAH protein detection.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Table 34, Blood Phe Levels, Dietary Phe Intake, and Natural Protein Intake in PAH-Deficient Patients - Clinical Review Report: this compound dihydrochloride (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hh.um.es [hh.um.es]
- 4. researchgate.net [researchgate.net]
- 5. Improving this compound administration efficacy in PKU: Clinical practice case studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Sapropterin Binding to Phenylalanine Hydroxylase (PAH) using a Thermal Shift Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylalanine hydroxylase (PAH) is a critical enzyme in the metabolism of phenylalanine, and its deficiency leads to the genetic disorder phenylketonuria (PKU). Sapropterin, a synthetic form of tetrahydrobiopterin (BH4), the natural cofactor for PAH, is a pharmacological chaperone used in the treatment of BH4-responsive PKU.[1][2] It is understood to enhance the activity and stability of residual PAH.[1][3] The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and sensitive method to study the thermal stability of proteins and assess ligand binding.[4] This application note provides a detailed protocol for measuring the binding of this compound to PAH by monitoring changes in the protein's melting temperature (Tm).
The principle of the assay relies on the use of a fluorescent dye, such as SYPRO Orange, which preferentially binds to the hydrophobic regions of a protein that become exposed as the protein unfolds upon heating. Ligand binding to the native state of the protein typically increases its thermal stability, resulting in a higher melting temperature. This change in Tm (ΔTm) can be used to quantify the binding affinity.
Key Concepts
A thermal shift assay measures the change in the thermal denaturation temperature of a protein in response to different conditions, such as the presence of a ligand. The binding of a ligand, like this compound, to its target protein, PAH, can increase the protein's stability. This increased stability is observed as a positive shift in the melting temperature (Tm).
Human PAH exhibits a two-phase thermal denaturation profile, corresponding to the unfolding of its regulatory and catalytic domains. In a typical experiment without any ligand, the melting temperature of the regulatory domain (Tm1) is approximately 43.4 ± 0.6 °C, and that of the catalytic domain (Tm2) is around 53.5 ± 0.4 °C. The presence of the natural substrate, L-phenylalanine (1 mM), has been shown to increase these melting points to 51.0 ± 0.2 °C and 58.4 ± 0.04 °C, respectively, demonstrating the stabilizing effect of ligand binding. A similar stabilizing effect is anticipated upon the binding of this compound.
Experimental Workflow
The overall workflow for the thermal shift assay to measure this compound binding to PAH is as follows:
Caption: Experimental workflow for the PAH-sapropterin thermal shift assay.
Detailed Protocol
This protocol is adapted from established methods for performing thermal shift assays on human PAH.
Materials:
-
Purified human Phenylalanine Hydroxylase (PAH)
-
This compound dihydrochloride
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM KCl, 10% glycerol)
-
Real-time PCR instrument with a thermal melt curve program
-
96-well or 384-well PCR plates compatible with the instrument
-
Nuclease-free water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PAH in the assay buffer. A final concentration of 100 µg/mL (approximately 0.45 µM for the tetramer) is recommended.
-
Prepare a series of dilutions of this compound in the assay buffer. The final concentrations in the assay should typically range from low micromolar to millimolar to determine a dose-response curve.
-
Prepare a working solution of SYPRO Orange dye by diluting the 5000x stock to a 25x working stock in nuclease-free water. A final concentration of 2.5x is recommended in the assay.
-
-
Assay Setup (per well of a 96-well plate):
-
In each well, combine the following components to a final volume of 25 µL:
-
PAH protein solution (to a final concentration of 100 µg/mL)
-
This compound solution (at various final concentrations) or assay buffer for the no-ligand control.
-
SYPRO Orange dye (to a final concentration of 2.5x).
-
Assay buffer to bring the final volume to 25 µL.
-
-
Include control wells:
-
No-ligand control: PAH protein + SYPRO Orange + assay buffer.
-
No-protein control: this compound (at the highest concentration) + SYPRO Orange + assay buffer.
-
Buffer-only control: SYPRO Orange + assay buffer.
-
-
-
Thermal Shift Assay Execution:
-
Seal the PCR plate securely.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis with the following parameters:
-
Initial hold: 20 °C for 2 minutes.
-
Temperature ramp: Increase the temperature from 20 °C to 90 °C at a rate of 1 °C/minute.
-
Data acquisition: Set the instrument to collect fluorescence data at each temperature increment using the appropriate channel for SYPRO Orange (e.g., FRET channel).
-
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the melt curve.
-
Determine the Tm for PAH in the absence and presence of different concentrations of this compound.
-
Calculate the change in melting temperature (ΔTm) for each this compound concentration: ΔTm = Tm (with this compound) - Tm (without this compound).
-
Plot the ΔTm values against the logarithm of the this compound concentration to generate a binding curve. This can be used to estimate the dissociation constant (Kd).
-
Data Presentation
The quantitative data from the thermal shift assay should be summarized in a clear and structured table for easy comparison.
| Condition | Tm1 (°C) | Std. Dev. (Tm1) | Tm2 (°C) | Std. Dev. (Tm2) | ΔTm1 (°C) | ΔTm2 (°C) |
| PAH (Apo) | 43.4 | 0.6 | 53.5 | 0.4 | - | - |
| PAH + 1 mM L-Phenylalanine | 51.0 | 0.2 | 58.4 | 0.04 | 7.6 | 4.9 |
| PAH + [this compound] 1 | Data | Data | Data | Data | Calc | Calc |
| PAH + [this compound] 2 | Data | Data | Data | Data | Calc | Calc |
| PAH + [this compound] 3 | Data | Data | Data | Data | Calc | Calc |
Data and Calc fields are to be filled with experimental results.
Expected Results and Interpretation
A successful experiment will show a sigmoidal melting curve for the PAH protein. The binding of this compound is expected to stabilize the PAH enzyme, resulting in a dose-dependent increase in the melting temperatures (Tm1 and Tm2). A significant positive ΔTm indicates a direct binding interaction between this compound and PAH. The magnitude of the shift can be correlated with the binding affinity.
Signaling Pathway and Logical Relationships
The interaction between this compound and PAH is a key step in the management of BH4-responsive PKU. The binding of this compound is thought to stabilize the PAH enzyme, leading to increased enzymatic activity and, consequently, a reduction in blood phenylalanine levels.
Caption: Logical relationship of this compound binding to PAH and its physiological effect.
Conclusion
The thermal shift assay is a robust and efficient method for characterizing the binding of this compound to phenylalanine hydroxylase. This application note provides a comprehensive protocol that can be adapted for screening other potential stabilizing ligands for PAH, aiding in the development of new therapeutics for PKU. The expected stabilization of PAH by this compound, observable as an increase in its melting temperature, provides a direct biophysical measure of their interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dihydrochloride for the treatment of hyperphenylalaninemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Sapropterin Administration in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the long-term administration of sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), in animal studies. This compound is a critical cofactor for several key enzymes, including phenylalanine hydroxylase (PAH), and is used in the treatment of BH4-responsive phenylketonuria (PKU). Establishing a robust and reproducible long-term administration protocol is essential for preclinical efficacy, safety, and pharmacokinetic studies. These guidelines cover this compound's mechanism of action, formulation, administration routes, and critical monitoring parameters, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action and Associated Signaling Pathways
This compound is a synthetic equivalent of the naturally occurring enzyme cofactor tetrahydrobiopterin (BH4). BH4 is essential for the activity of several aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[1][2] In the context of PKU, this compound acts as a pharmacological chaperone, enhancing the activity of residual mutant phenylalanine hydroxylase (PAH) to improve the conversion of phenylalanine to tyrosine, thereby reducing elevated blood phenylalanine levels.[3][4] Its role extends to the synthesis of neurotransmitters, as it is also a cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[5]
Data Presentation: Dosing and Pharmacokinetics
Quantitative data from various animal studies are summarized below to guide experimental design.
Table 1: Summary of this compound Dosing Regimens in Rodent Studies
| Animal Model | Dose (mg/kg/day) | Route of Administration | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Pah-enu2/enu2 Mice | 20, 40, 100 | Oral Gavage | 4 days | 100 mg/kg dose significantly increased brain biopterin. No change in blood/brain Phe. | |
| Rats | Up to 100 | Oral | Repeated Dosing | No accumulation observed in plasma or organs. | |
| Rats (Fertility) | Up to 400 | Oral | N/A | No effects on fertility or reproductive functions. | |
| Rabbits (Teratogenicity) | Up to 600 | Oral | N/A | Not teratogenic, but fetal effects seen at highest dose (400 mg/kg/day in rats). | |
| Mice (Carcinogenicity) | 25, 80, 250 | Oral | 78 weeks | Long-term safety data. |
| Rats (Carcinogenicity) | 25, 80, 250 | Oral | 104 weeks | Long-term safety data. | |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse | Rat | Monkey | Reference |
|---|---|---|---|---|
| Tmax (Oral) | ~1 hr | ~2 hrs | ~3 hrs | |
| t1/2 (Oral) | ~1.3 hrs | ~1.1 hrs | ~1.4 hrs | |
| Bioavailability (Oral) | N/A | 7% - 12% | ~9% |
| Primary Distribution | N/A | Kidney, Liver | N/A | |
Table 3: Key Monitoring Parameters and Expected Outcomes
| Parameter | Sample Type | Analytical Method | Expected Outcome of Long-Term Administration |
|---|---|---|---|
| Phenylalanine (Phe) | Blood (Plasma/Serum) | LC-MS/MS, Amino Acid Analyzer | Reduction in BH4-responsive models. |
| Tetrahydrobiopterin (BH4) | Plasma, Tissues (Brain, Liver) | HPLC/ECD, LC-MS/MS | Dose-dependent increase in tissue and plasma levels. |
| Neurotransmitter Metabolites (HVA, 5-HIAA) | Brain Tissue | HPLC/ECD | Increased turnover of dopamine and serotonin. |
| Body Weight | Whole Animal | Scale | Monitor for general health and normal growth. |
| Clinical Observations | Whole Animal | Visual Inspection | Monitor for adverse effects (e.g., tremors at high doses). |
Experimental Protocols
Protocol 3.1: this compound Dihydrochloride Formulation
Objective: To prepare a stable this compound solution for oral administration to animals. This compound is susceptible to oxidation, so proper handling is crucial.
Materials:
-
This compound dihydrochloride (e.g., Kuvan® tablets or powder)
-
1% (w/v) L-ascorbic acid solution in sterile water (or sterile water/apple juice)
-
Mortar and pestle (if using tablets)
-
Vortex mixer
-
Appropriate size tubes for solution preparation
Procedure:
-
Calculate the required dose: Determine the total amount of this compound needed based on the number of animals and the target dose (e.g., 100 mg/kg).
-
Prepare the vehicle: Prepare a fresh 1% L-ascorbic acid solution to act as an antioxidant.
-
Prepare the dosing solution:
-
If using tablets: Crush the required number of tablets to a fine powder using a mortar and pestle.
-
Transfer the powder to a suitable tube.
-
Add the calculated volume of 1% ascorbic acid solution to achieve the final desired concentration.
-
If using powder for oral solution: Dissolve the contents of the packet directly in the calculated volume of vehicle.
-
-
Mix thoroughly: Vortex the solution until the powder is fully dissolved or evenly suspended. Some excipients in the tablet formulation may not dissolve completely.
-
Administer immediately: The solution should be prepared immediately prior to administration and used within 15-30 minutes to minimize degradation.
Protocol 3.2: Administration of this compound
Objective: To administer the prepared this compound solution accurately and safely. Oral gavage is the most common and reliable method for ensuring precise dosing in rodent studies.
Materials:
-
Animal oral gavage needles (stainless steel, ball-tipped)
-
Appropriate size syringes (e.g., 1 mL)
-
Animal restraint device, if necessary
Procedure (Oral Gavage):
-
Select the correct gavage needle: The needle length should be appropriate for the animal size, reaching from the mouth to the last rib without being forced.
-
Draw up the solution: Attach the gavage needle to the syringe and draw up the calculated volume of the this compound solution. Ensure there are no air bubbles.
-
Restrain the animal: Hold the animal firmly but gently, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Insert the needle: Gently insert the ball-tipped needle into the side of the mouth, pass it over the tongue, and advance it down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administer the dose: Once the needle is in place, slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle: Smoothly remove the needle and return the animal to its cage.
-
Monitor the animal: Observe the animal for a few minutes post-administration for any signs of distress, such as labored breathing, which could indicate improper administration into the trachea.
Note: Alternative routes such as subcutaneous (SC) or intraperitoneal (IP) injection can be considered, but oral administration is most relevant to the clinical use of this compound.
Protocol 3.3: Sample Collection and Processing
Objective: To collect and process biological samples for downstream analysis while preserving the integrity of labile analytes like BH4.
Procedure:
-
Blood Collection:
-
Blood can be collected via various methods (e.g., tail vein, saphenous vein for periodic sampling; cardiac puncture for terminal collection).
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
For serum, collect blood in tubes without an anticoagulant and allow it to clot.
-
Centrifuge the blood (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma or serum.
-
Immediately aliquot and freeze samples at -80°C.
-
-
Tissue Collection (Terminal):
-
Anesthetize the animal deeply (e.g., with isoflurane).
-
Perform transcardial perfusion with ice-cold saline to remove blood from the tissues.
-
Quickly dissect the tissues of interest (e.g., brain, liver, kidney).
-
Snap-freeze the tissues in liquid nitrogen or on dry ice.
-
Store tissues at -80°C until analysis.
-
-
Sample Stabilization for BH4 Analysis:
-
BH4 is highly unstable and prone to oxidation.
-
For plasma analysis, blood can be collected into cryogenic vials containing a stabilizer like 0.1% dithioerythritol (DTE).
-
For tissue analysis, homogenization should be performed in an acidic buffer, often containing antioxidants like DTE and metal chelators like diethylenetriaminepentaacetic acid (DTPA), to stabilize BH4.
-
Protocol 3.4: Analytical Methods
Objective: To quantify key biomarkers to assess the efficacy and mechanism of this compound.
-
Phenylalanine (Phe) Analysis: Blood Phe levels are typically measured using High-Performance Liquid Chromatography (HPLC) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.
-
Tetrahydrobiopterin (BH4) Analysis:
-
Measurement of BH4 and its oxidized forms (e.g., dihydrobiopterin, BH2) is critical.
-
HPLC with Electrochemical Detection (HPLC/ECD): This method is well-established for separating and quantifying biopterins in tissue homogenates.
-
LC-MS/MS: A robust method for measuring BH4 in plasma. It may involve measuring an oxidized, more stable product (biopterin) and applying a conversion ratio.
-
-
Neurotransmitter Metabolite Analysis: Levels of dopamine and serotonin metabolites, homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA), can be measured in brain tissue using HPLC/ECD to assess neurotransmitter turnover.
Long-Term Experimental Workflow
The following workflow provides a logical sequence for conducting a long-term this compound administration study.
References
- 1. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sapropterin Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of sapropterin in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs) about this compound Stability
Q1: Why is my this compound solution turning yellow?
A1: A yellow discoloration of your this compound solution is a visual indicator of oxidation.[1] this compound is prone to auto-oxidation, especially in neutral or alkaline conditions.[1][2] This degradation process leads to the formation of colored byproducts.
Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?
A2: The main factors influencing this compound stability in aqueous solutions are:
-
pH: this compound is most stable in acidic conditions and degrades rapidly in neutral or alkaline solutions.[1][2]
-
Oxygen: The presence of molecular oxygen drives the auto-oxidation of this compound.
-
Concentration: Higher concentrations of this compound in solution exhibit a slower degradation rate.
-
Temperature: While this compound can withstand mixing with hot foods or water for a short period without significant degradation, prolonged exposure to higher temperatures can accelerate degradation. Solutions are more stable when stored at low temperatures, such as -20°C.
-
Light: While not as extensively documented as other factors in the provided results, photostability can be a concern for many pteridine derivatives, and protection from light is a general good practice for sensitive compounds.
Q3: How long is this compound stable in an aqueous solution at room temperature?
A3: The stability of this compound in water at room temperature is highly dependent on its concentration. For instance, a 0.1 mM solution can degrade by about 25% in just one hour and over 60% after three hours. In contrast, a 1 mM solution shows significantly less degradation, around 2% after one hour and 10% after three hours. For experimental purposes, it is crucial to use freshly prepared solutions or solutions stored under stabilizing conditions.
Q4: Can I store this compound solutions for later use?
A4: Due to its inherent instability in aqueous solutions, long-term storage is generally not recommended unless specific stabilizing measures are taken. For short-term storage, acidic conditions (e.g., in 0.1 N HCl) and freezing at -20°C can preserve the solution for several weeks. For routine experiments, it is best practice to prepare the solution immediately before use.
Q5: What are the degradation products of this compound?
A5: The primary degradation pathway for this compound is oxidation. This process can lead to the formation of several impurities, including 7,8-dihydrobiopterin (BH2) and biopterin. The exact nature of the oxidation byproducts can also be influenced by the pH, temperature, and composition of the buffer solution.
Troubleshooting Guide for this compound Instability in Aqueous Solutions
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability during research experiments.
Issue 1: Rapid loss of this compound activity or concentration in my experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the solution | Measure the pH of your aqueous solution. This compound's half-life at pH 6.8 is approximately 16 minutes at room temperature. | Adjust the pH to an acidic range (e.g., pH 3.0) to improve stability. |
| Oxidation | Prepare solutions with deoxygenated water and consider working under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like ascorbic acid to the solution. | Reduced degradation rate and prolonged stability of the this compound solution. |
| Low concentration | Increase the concentration of the this compound stock solution if your experimental design allows. | Higher concentrations exhibit slower degradation rates. |
| Prolonged storage | Prepare fresh this compound solutions immediately before each experiment. | Ensures the use of a non-degraded, active compound, leading to more reliable and reproducible results. |
Issue 2: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable solution age | Standardize the time between solution preparation and use in your experiments. | Consistent this compound concentration at the start of each experiment, leading to improved reproducibility. |
| Inadequate mixing of stock solution | Ensure the this compound powder is completely dissolved before use. The powder formulation is completely soluble in water. | A homogenous solution will provide consistent dosing and results. |
| Presence of contaminants | Use high-purity water and reagents to prepare your solutions. | Minimizes the risk of catalytic degradation by trace metal ions or other impurities. |
Quantitative Data on this compound Stability
The following tables summarize the quantitative data on this compound stability under different conditions.
Table 1: Effect of Concentration on this compound Degradation in Water at Room Temperature
| Time | 0.1 mM this compound Degradation (%) | 1 mM this compound Degradation (%) |
| 1 hour | ~25% | ~2% |
| 3 hours | >60% | ~10% |
| Data sourced from a patent application on this compound formulation. |
Table 2: Stability of this compound in Different Media after 1 Hour
| Formulation | Medium | Average Degradation (%) |
| Powder | Various foods and beverages | -0.9% |
| Crushed Tablets | Various foods and beverages | -4.1% |
| This in-vitro study indicates that this compound is relatively stable for at least one hour when mixed with various foods and beverages. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a this compound solution with enhanced stability for use in in-vitro experiments.
Materials:
-
This compound dihydrochloride powder
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 N
-
Ascorbic acid (optional antioxidant)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Deoxygenate the HPLC-grade water by sparging with an inert gas for at least 30 minutes.
-
To the deoxygenated water, add HCl to achieve a final concentration of 0.1 N. If using an antioxidant, dissolve ascorbic acid at this stage.
-
Weigh the desired amount of this compound dihydrochloride powder.
-
Under a gentle stream of inert gas, dissolve the this compound powder in the acidified, deoxygenated water.
-
Mix gently until the powder is completely dissolved.
-
Use the solution immediately for your experiment. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage, aliquot and freeze at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
This protocol outlines a general HPLC method to quantify this compound and its degradation products, adapted from methodologies described in the literature.
Materials:
-
HPLC system with a UV detector
-
Ion-exchange or reverse-phase C18 column suitable for polar compounds
-
Mobile phase: e.g., 0.03 M Sodium Dihydrogen Phosphate (NaH₂PO₄) in water, with pH adjusted to 3.0.
-
Sample diluent: e.g., a solution of thioglycerol and L-cysteine-HCl in water to prevent further oxidation during analysis.
-
This compound reference standard
-
Samples of this compound solution at different time points or under various conditions
Procedure:
-
Sample Preparation: At each time point of your stability study, take an aliquot of the this compound solution and immediately dilute it with the sample diluent to a final concentration within the linear range of the HPLC method (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Column: Ion-exchange column (e.g., Partisil® 10 SCX).
-
Mobile Phase: Isocratic elution with 0.03 M NaH₂PO₄ (pH 3.0).
-
Flow Rate: As per column manufacturer's recommendation (typically 1.0 mL/min).
-
Detection Wavelength: 265 nm.
-
Injection Volume: 50 µL.
-
-
Analysis:
-
Inject a series of this compound reference standards to generate a calibration curve.
-
Inject the prepared samples from the stability study.
-
Identify and quantify the this compound peak based on its retention time compared to the standard. Degradation products may appear as separate peaks in the chromatogram.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (T=0).
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
"optimizing sapropterin concentration for in vitro cell-based assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sapropterin (synthetic tetrahydrobiopterin, BH4) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: The optimal concentration of this compound is highly dependent on the cell type, assay endpoint, and specific research question. Based on analytical studies and its role as an enzymatic cofactor, a common starting range for dose-response experiments is between 10 µM and 200 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is susceptible to oxidation, especially in aqueous solutions.[2][3] To ensure stability and reproducibility, follow these guidelines:
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving this compound dihydrochloride in a suitable, slightly acidic buffer or a solution containing an antioxidant like ascorbic acid. Some protocols have used 1% ascorbic acid as a vehicle in animal studies.[4]
-
Storage: Aliquot the stock solution into single-use tubes and store them at -80°C to minimize freeze-thaw cycles. Protect the solution from light.
-
Usage: When ready to use, thaw an aliquot quickly and dilute it to the final working concentration in your cell culture medium immediately before adding it to the cells. Avoid long-term storage of diluted this compound solutions.
Q3: How stable is this compound in standard cell culture media?
A3: this compound's stability in liquid media is limited due to its vulnerability to oxidation.[2] The rate of degradation can be influenced by factors like pH, temperature, light exposure, and the presence of oxidizing agents in the medium. For experiments longer than a few hours, consider the stability of this compound and whether the medium needs to be replaced with freshly prepared this compound to maintain the desired concentration.
Q4: What are the primary mechanisms of action for this compound in a cellular context?
A4: this compound is a synthetic form of tetrahydrobiopterin (BH4), a critical cofactor for several key enzymes. Its primary roles include:
-
Phenylalanine Hydroxylase (PAH) Activation: It acts as a cofactor for PAH, which converts phenylalanine to tyrosine. This is its main therapeutic mechanism in treating phenylketonuria (PKU).
-
Nitric Oxide Synthase (NOS) Cofactor: It is an essential cofactor for all isoforms of nitric oxide synthase (eNOS, nNOS, iNOS), which are responsible for producing nitric oxide (NO), a vital signaling molecule in vascular and neuronal function.
-
Aromatic Amino Acid Hydroxylases: It is also a cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.
Troubleshooting Guide
Problem 1: My cell viability results are inconsistent or show an unexpected increase at high this compound concentrations.
-
Cause: Many common cell viability assays, such as those using MTT, MTS, or resazurin (e.g., AlamarBlue®, CellTiter-Blue®), rely on the metabolic reduction of a reporter molecule. This compound, having antioxidant properties, can directly reduce the assay reagent, leading to a false-positive signal that is independent of cell viability.
-
Solution:
-
Run a Cell-Free Control: Add this compound at your experimental concentrations to the culture medium without cells, then add the viability reagent. If you observe a color or fluorescence change, it confirms assay interference.
-
Switch Assay Type: Use a viability assay that does not depend on cellular reduction. Assays that measure ATP content (e.g., CellTiter-Glo®) or quantify DNA (e.g., CyQUANT®) are excellent alternatives as they are less susceptible to interference from antioxidant compounds.
-
Problem 2: I am not observing the expected increase in nitric oxide (NO) production after this compound treatment.
-
Cause 1: Sub-optimal this compound Concentration: The concentration of this compound may be too low to saturate the NOS enzyme or too high, leading to off-target effects or substrate inhibition in some systems.
-
Solution: Perform a detailed dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 500 µM) to identify the optimal concentration for stimulating NO production in your specific cell model.
-
-
Cause 2: Cell Health or Density: The cells may not be healthy, or the seeding density may be too low to produce a detectable amount of NO.
-
Solution: Ensure cells are in the logarithmic growth phase and are seeded at an appropriate density. Confirm cell viability using a non-interfering assay (see Problem 1).
-
-
Cause 3: Insufficient NOS Expression: The cell type you are using may not express the specific NOS isoform you are targeting at a high enough level.
-
Solution: If targeting inducible NOS (iNOS), ensure cells are properly stimulated with an inflammatory agent like lipopolysaccharide (LPS) prior to or during this compound treatment. Confirm NOS expression using Western blot or qPCR.
-
Problem 3: I am seeing high variability between replicate wells in my assay.
-
Cause 1: Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipet accurately, leading to variability in the final concentration.
-
Solution: Perform serial dilutions to ensure you are pipetting larger, more accurate volumes. Always use calibrated pipettes.
-
-
Cause 2: this compound Degradation: If diluted working solutions are prepared too far in advance, the compound can degrade, leading to inconsistent concentrations across the experiment.
-
Solution: Prepare fresh working solutions from frozen aliquots immediately before each experiment. Add the compound to all wells in a consistent and timely manner.
-
-
Cause 3: Edge Effects: Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate solutes and affect cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.
-
Data Summary
The following table summarizes typical concentration ranges for this compound from clinical and analytical contexts. These should be used as a starting point for determining the optimal dose for in vitro cell-based assays.
| Application Context | Concentration Range (Weight) | Approximate Molar Concentration | Reference / Notes |
| Clinical Oral Dosing | 5 - 20 mg/kg/day | Not directly applicable to in vitro | Used to establish therapeutic blood levels in patients. |
| Analytical Determination | 5 - 65 ppm | ~16 µM - 207 µM | Range for reliable quantification using UV/CuSO4 and voltammetry methods. |
| Murine Brain Studies | 20 - 100 mg/kg (oral gavage) | Not directly applicable to in vitro | Doses used to investigate effects on brain biopterin and neurotransmitter levels. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials: this compound dihydrochloride powder, sterile 0.1 M HCl or sterile water with 1% (w/v) ascorbic acid, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the required amount of this compound dihydrochloride powder.
-
Dissolve the powder in the chosen solvent (e.g., 0.1 M HCl) to a final concentration of 10 mM. Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use.
-
Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)
-
Objective: To quantify nitrite (a stable NO metabolite) in the cell culture supernatant as an index of NO production.
-
Materials: Cells seeded in a 96-well plate, complete culture medium, this compound, Griess Reagent System (e.g., from Promega or similar).
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
(Optional) If studying iNOS, stimulate cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 6-24 hours).
-
Prepare fresh serial dilutions of this compound in culture medium from your stock solution.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
After incubation, carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the Griess Reagent I (Sulfanilamide solution) to each well, mix gently, and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well, mix, and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Quantify nitrite concentration by comparing absorbance values to a sodium nitrite standard curve prepared in the same culture medium.
-
Visualizations
Caption: Mechanism of action for this compound (BH4).
Caption: Experimental workflow for optimizing this compound.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. US20230241069A1 - this compound Formulation - Google Patents [patents.google.com]
- 3. HPLC-Based Analysis of Impurities in this compound Branded and Generic Tablets [mdpi.com]
- 4. High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Sapropterin Response in Animal Models of PKU
Welcome to the technical support center for researchers investigating sapropterin response in animal models of Phenylketonuria (PKU). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key mechanistic insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during in vivo studies with this compound in PKU animal models.
Q1: Why are my Pahenu2/enu2 mice not showing a reduction in blood phenylalanine (Phe) levels after this compound treatment?
A1: This is an expected finding. The Pahenu2/enu2 mouse model is known to be non-responsive to this compound in terms of lowering blood Phe concentrations.[1] Studies have consistently shown that even at high doses (up to 100 mg/kg), this compound does not significantly alter serum or brain Phe levels in these mice.[1] The underlying reason is the severity of the PAH enzyme deficiency in this model, which cannot be sufficiently overcome by the cofactor.
Troubleshooting Steps:
-
Confirm your research question: If your goal is to study Phe reduction, consider using a milder, BH4-responsive model like the Pahenu1/enu2 mouse.[2]
-
Investigate other metabolic effects: The Pahenu2/enu2 model is still valuable for studying the effects of this compound on other metabolic pathways. For example, this compound treatment has been shown to increase the turnover of monoamine neurotransmitters (dopamine and serotonin) in the brains of these mice, despite the persistently high Phe levels.[1]
-
Verify drug administration: Ensure proper preparation and administration of the this compound solution (see Experimental Protocols).
Q2: How can I assess this compound responsiveness beyond blood Phe levels?
A2: It is crucial to look at a broader range of biochemical markers. In non-responsive models like the Pahenu2/enu2 mouse, assessing neurotransmitter metabolites can reveal therapeutic effects.[1]
Key parameters to measure:
-
Brain Biopterin Levels: To confirm that the administered this compound is crossing the blood-brain barrier. A significant increase in brain biopterin content is a good indicator of successful drug delivery.
-
Neurotransmitter Metabolites: Measure levels of homovanillic acid (HVA), a dopamine metabolite, and 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite, in brain tissue. Increased levels of these metabolites suggest enhanced activity of tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), for which BH4 is a cofactor.
-
Phenylalanine to Tyrosine (Phe/Tyr) Ratio: In responsive models, a reduction in this ratio can be a more sensitive indicator of increased PAH activity than Phe levels alone.
Q3: What is the optimal dose and administration route for this compound in my mouse model?
A3: The optimal dose can vary depending on the animal model and the intended biological question.
-
For Pahenu2/enu2 mice: Doses of 20, 40, and 100 mg/kg (administered daily by oral gavage for 4 days) have been shown to be well-tolerated and effective in increasing brain biopterin and neurotransmitter turnover. The most consistent effects were observed at the 100 mg/kg dose.
-
For Pahenu1/enu2 mice: A dose of 50 mg/kg/day for 10 days has been used to demonstrate a reduction in the blood Phe/Tyr ratio.
Administration Route:
-
Oral Gavage: This is a common and effective method for ensuring accurate dosing. This compound tablets are typically dissolved in 1% ascorbic acid immediately before administration to prevent oxidation.
-
Subcutaneous Injection: This route has also been used, particularly for Phe loading tests in conjunction with this compound administration.
Q4: My results show high variability between individual animals. What are the potential causes and how can I minimize this?
A4: Inter-individual variability is a common challenge in animal studies.
Potential Causes:
-
Genetic Drift: Ensure your mouse colony is regularly refreshed to maintain a consistent genetic background.
-
Gavage Technique: Inconsistent administration can lead to variability in drug absorption. Ensure all researchers are proficient in the technique.
-
Feeding: To minimize variability in blood amino acid concentrations caused by feeding, it is recommended to withhold mouse chow between this compound administration and tissue harvest.
-
Circadian Rhythm: Administer the drug and collect samples at the same time each day.
-
Drug Preparation: Prepare fresh this compound solutions daily, as it is prone to oxidation.
Q5: How long should I treat the animals with this compound to observe an effect?
A5: The duration of treatment depends on the specific outcome being measured.
-
Short-term (e.g., 4 days): Sufficient to observe changes in brain biopterin levels and neurotransmitter metabolites in Pahenu2/enu2 mice.
-
Longer-term (e.g., 10 days): May be necessary to see significant changes in blood Phe/Tyr ratios in responsive models like Pahenu1/enu2.
-
Human studies: Often involve a 48-hour loading test to identify responders, followed by longer-term trials.
Data Presentation: Quantitative Summary of this compound Effects
The following tables summarize quantitative data from key studies to facilitate comparison.
Table 1: Effect of this compound on Phenylalanine and Biopterin Levels in Pahenu2/enu2 Mice
| Treatment Group | Serum Phe (μM) | Brain Phe (μM) | Brain Biopterin (pmol/mg protein) |
| Pahenu2/enu2 + Vehicle | 2476 ± 634 | ~1200 | ~1.5 |
| Pahenu2/enu2 + this compound (any dose) | 2591 ± 367 | ~1200 | ~2.5 |
| Wild Type + Vehicle | ~70 | ~50 | ~2.0 |
| Wild Type + this compound (100 mg/kg) | ~70 | ~50 | >4.0 |
| Data are presented as mean ± SEM. Data adapted from Harding et al. |
Table 2: Effect of this compound on Neurotransmitter Metabolites in Pahenu2/enu2 Mice
| Treatment Group | Brain HVA (pmol/mg protein) | Brain 5-HIAA (pmol/mg protein) |
| Pahenu2/enu2 + Vehicle | ~1.0 | ~1.5 |
| Pahenu2/enu2 + this compound (100 mg/kg) | ~1.5 | ~2.5 |
| Wild Type + Vehicle | ~1.5 | ~2.0 |
| Wild Type + this compound (100 mg/kg) | ~2.0 | ~3.0 |
| Data are presented as approximate mean values. This compound treatment significantly increased both HVA and 5-HIAA in both genotypes. Data adapted from Harding et al. |
Experimental Protocols
1. Preparation and Administration of this compound Dihydrochloride
-
Materials: this compound dihydrochloride tablets, 1% ascorbic acid solution, oral gavage needles.
-
Procedure:
-
Immediately prior to administration, dissolve this compound tablets in 1% ascorbic acid.
-
Vary the final concentration to achieve the desired dose (e.g., 20, 40, or 100 mg/kg) in a consistent volume for oral gavage.
-
Administer the solution to mice via oral gavage.
-
For control animals, administer the 1% ascorbic acid vehicle alone.
-
2. Tissue Collection and Processing
-
Procedure:
-
At a defined time point after the final this compound dose, euthanize the mice.
-
Collect trunk blood for serum analysis.
-
Perfuse the brain with ice-cold saline to remove blood.
-
Dissect the brain and other tissues of interest, and snap-freeze them in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
3. Measurement of Amino Acids and Biopterins
-
Methodology:
-
Analyze serum and brain homogenates for phenylalanine and tyrosine concentrations using standard methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Measure brain biopterin content using HPLC with fluorescence detection.
-
Visualizations: Pathways and Workflows
Caption: Mechanisms of this compound action in responsive vs. non-responsive PKU models.
Caption: Workflow for a this compound response experiment in a PKU mouse model.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
Technical Support Center: Enhancing the Oral Bioavailability of Sapropterin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of sapropterin.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in-vivo testing of orally administered this compound.
Issue 1: Low or Variable this compound Plasma Concentrations in Preclinical/Clinical Studies
If you are observing lower than expected or highly variable plasma concentrations of this compound in your subjects, consider the following potential causes and troubleshooting steps.
-
Potential Cause: Administration under fasting conditions.
-
Troubleshooting: Administering this compound with food, particularly a high-fat meal, has been shown to significantly increase its absorption.[1][2][3][4] The mean bioavailability of this compound can increase by as much as 43% when ingested 30 minutes after a high-fat, high-calorie meal.[2]
-
Potential Cause: Use of dissolved tablet formulation.
-
Troubleshooting: Studies have indicated that the oral bioavailability of this compound is 31% to 41% higher when administered as an intact tablet compared to a dissolved tablet after a 10-hour fast. While the prescribing information for some commercial formulations recommends dissolving the tablets, for research purposes, direct administration of an intact tablet may be a variable to consider.
-
Potential Cause: Single daily dosing regimen.
-
Troubleshooting: Given this compound's relatively short elimination half-life of approximately 4 to 6.7 hours, a single daily dose may not maintain optimal therapeutic concentrations. Consider splitting the total daily dose into two or three smaller doses administered throughout the day to potentially improve the therapeutic response.
Quantitative Data Summary: Impact of Administration Conditions on this compound Bioavailability
| Administration Condition | Parameter | Result | Reference |
| Intact Tablet vs. Dissolved Tablet (Fasting) | Geometric Mean Ratio of AUC(0-t) | 141.24% | |
| Intact Tablet (Fed vs. Fasting) | Geometric Mean Ratio of AUC(0-t) | 143.46% | |
| High-Fat/High-Calorie Meal | Increase in Extent of Absorption | Approximately 43% |
Issue 2: Inconsistent In Vitro Dissolution Profiles for Novel Formulations
When developing new formulations, achieving a consistent and desirable dissolution profile is critical.
-
Potential Cause: Poor excipient compatibility or selection.
-
Troubleshooting: Conduct thorough pre-formulation studies to evaluate drug-excipient compatibility. For immediate-release tablets, consider excipients such as Mannitol SD for its flowability and compressibility, and low-substituted hydroxypropyl cellulose (LH 21) as a binder.
-
Potential Cause: Inadequate control of critical process parameters.
-
Troubleshooting: For dry granulation processes, identify and optimize critical parameters such as roller compaction force and blending time. Employ Design of Experiments (DoE) and One Factor at a Time (OFAT) methods to refine the formulation based on critical quality attributes.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental protocols and mechanisms related to this compound bioavailability.
Q1: What is a standard experimental protocol for assessing the relative bioavailability of different this compound formulations?
A1: A randomized, open-label, crossover study is a common design. Here is a detailed methodology based on published studies:
Experimental Protocol: Relative Bioavailability Study
-
Study Design: A randomized, open-label, 3-treatment, 6-sequence, 3-period crossover study.
-
Subjects: Healthy adult male and female subjects.
-
Treatment Arms:
-
Arm A: Single oral 10 mg/kg dose of this compound as dissolved tablets after an overnight fast.
-
Arm B: Single oral 10 mg/kg dose of this compound as intact tablets after an overnight fast.
-
Arm C: Single oral 10 mg/kg dose of this compound as intact tablets with a high-calorie, high-fat meal.
-
-
Washout Period: A washout period of at least 7 days should separate the three dosing periods.
-
Blood Sampling: In each dosing period, collect blood samples at pre-dose (within 40 minutes) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 18, and 24 hours post-dose.
-
Bioanalysis: Analyze plasma samples for tetrahydrobiopterin concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Estimate pharmacokinetic parameters such as Cmax, AUC(0-t), and AUC(0-infinity) using a noncompartmental model.
-
Statistical Analysis: Compare the relative bioavailability of the different administration routes based on the estimated pharmacokinetic parameters.
Q2: How does this compound work, and what is its metabolic pathway?
A2: this compound is a synthetic form of tetrahydrobiopterin (BH4), which is a crucial cofactor for the enzyme phenylalanine hydroxylase (PAH). In patients with BH4-responsive phenylketonuria (PKU), this compound enhances the activity of residual PAH, which improves the metabolism of phenylalanine to tyrosine, thereby reducing blood phenylalanine levels. This compound is expected to be metabolized and recycled by the same endogenous enzymes as BH4, namely dihydrofolate reductase and dihydropteridine reductase.
Q3: Are there any known drug interactions that could affect this compound bioavailability?
A3: Yes, certain medications may interact with this compound. For instance, drugs that inhibit folate metabolism, such as methotrexate, may interfere with the recycling of BH4 and could potentially decrease the levels of this compound. It is also advised to use caution when co-administering this compound with medications known to affect nitric oxide-mediated vasorelaxation, such as PDE-5 inhibitors.
Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: this compound (BH4) acts as a cofactor to activate phenylalanine hydroxylase (PAH).
Diagram 2: Experimental Workflow for Bioavailability Study
Caption: A typical crossover study design for assessing this compound bioavailability.
Diagram 3: Troubleshooting Logic for Low Bioavailability
Caption: A decision tree for troubleshooting suboptimal this compound bioavailability.
References
"factors affecting sapropterin stability in cell culture media"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of sapropterin (synthetic tetrahydrobiopterin, BH4) in cell culture media. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of this compound instability in cell culture media. This compound is an oxygen-sensitive molecule and can degrade over time due to various factors, leading to a decrease in the effective concentration of the active compound and the formation of inactive or interfering byproducts.[1]
Q2: What are the primary factors that cause this compound to degrade in cell culture media?
A2: The main factors contributing to this compound degradation in a cell culture environment are:
-
Oxidation: this compound is highly susceptible to auto-oxidation, especially in the presence of dissolved oxygen.[2] This is the predominant degradation pathway.
-
pH: The stability of this compound is highly pH-dependent. It is more stable in acidic conditions and degrades rapidly at neutral or alkaline pH.[3][4]
-
Light Exposure: Exposure to light, particularly in the presence of photosensitizers like riboflavin (a common media component), can accelerate degradation.[5]
-
Temperature: Incubation at 37°C, the standard for most cell cultures, will accelerate the degradation of thermally labile compounds like this compound.
-
Reactive Media Components: Certain components in the media, such as trace metals (e.g., iron, copper), can catalyze oxidation. Riboflavin, upon light exposure, can generate reactive oxygen species (ROS) that degrade other molecules.
-
Serum Components: Fetal Bovine Serum (FBS) can contain enzymes or other components that may either degrade or, in some cases, bind to and stabilize compounds.
Q3: How can I tell if my this compound is degrading in the cell culture medium?
A3: Visual inspection may offer a clue, as this compound solutions can turn yellow upon oxidation. However, for quantitative assessment, you will need to perform a stability study. This involves incubating this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound and its primary oxidation product, 7,8-dihydrobiopterin (BH2), using an analytical technique like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). A decrease in the this compound peak and an increase in the BH2 peak over time indicates degradation.
Q4: What immediate steps can I take to minimize this compound instability?
A4: To mitigate potential degradation, consider these immediate actions:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.
-
Protect from Light: Work with this compound solutions in a darkened environment (e.g., under a hood with lights off) and use amber or light-blocking tubes and culture plates.
-
Control pH: If experimentally feasible, a slightly more acidic pH can improve stability. However, this must be balanced with the optimal pH for your cell line.
-
Use Antioxidants: Consider co-incubating with antioxidants like ascorbic acid (Vitamin C), which has been shown to chemically stabilize tetrahydrobiopterin.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the factors contributing to this compound degradation in your cell culture experiments.
Issue 1: Inconsistent or lower-than-expected biological effect of this compound.
-
Possible Cause 1: Oxidation of this compound.
-
Troubleshooting Step: Prepare this compound solutions in degassed, antioxidant-spiked buffers. Ascorbic acid (0.1-1 mM) or dithiothreitol (DTT) (0.5 mM) can be used to slow oxidation. Work quickly and minimize the exposure of solutions to air.
-
-
Possible Cause 2: pH-mediated Degradation.
-
Troubleshooting Step: Measure the pH of your complete cell culture medium after adding this compound. Standard media is typically buffered to a physiological pH of ~7.4, where this compound is less stable. While altering the media pH is generally not advisable for cell health, be aware that this is a contributing factor to degradation. The half-life of BH4 at pH 7.4 is estimated to be between 15-40 minutes in simple buffers.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Riboflavin in cell culture media can act as a photosensitizer, generating ROS upon light exposure that can degrade this compound. Conduct all manipulations of this compound and cell cultures under subdued lighting. Use light-blocking plates or cover plates with aluminum foil during incubation.
-
-
Possible Cause 4: Interaction with Media Components.
-
Troubleshooting Step: Trace metals like iron and copper in the media can catalyze the oxidation of this compound. If you suspect this is an issue, you can try using a chelating agent like diethylenetriaminepentaacetic acid (DTPA) in your stock solutions, though its compatibility with your cell line must be verified.
-
Issue 2: Visible color change (yellowing) of the culture medium after adding this compound.
-
Possible Cause: Oxidation.
-
Troubleshooting Step: A yellow color is indicative of this compound oxidation. This confirms that degradation is occurring. Implement the steps outlined in Issue 1, particularly the use of antioxidants and protection from light, to minimize this.
-
Data on Factors Affecting this compound Stability
While specific degradation kinetics in every type of cell culture medium are not available in the literature, the following tables summarize the key influencing factors and their effects. Researchers should use this information to guide their experimental design and troubleshooting efforts.
Table 1: Influence of Physicochemical Factors on this compound Stability
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (e.g., pH 3-5) | Increased stability | Prepare stock solutions in acidic buffers (e.g., 0.1 N HCl). |
| Neutral (e.g., pH 7.4) | Rapid degradation | Minimize time at neutral pH; use fresh solutions. | |
| Alkaline (e.g., pH > 8) | Very rapid degradation | Avoid alkaline conditions. | |
| Light | Ambient light | Accelerates degradation, especially with riboflavin | Protect solutions and cultures from light at all times. |
| Temperature | 4°C | Slower degradation | Store stock solutions at 4°C for short-term use. |
| 37°C | Accelerated degradation | Minimize incubation times where possible. | |
| Oxygen | Atmospheric O₂ | Primary driver of degradation (oxidation) | Use degassed buffers for solution preparation. |
Table 2: Influence of Media Components on this compound Stability
| Component | Effect on Stability | Mechanism | Recommendation |
| Riboflavin | Decreases stability (in light) | Photosensitizer; generates ROS | Protect cultures from light. |
| Trace Metals (Fe, Cu) | Decrease stability | Catalyze oxidation reactions | Consider chelators in stock solutions if issues persist. |
| Amino Acids (Trp, Tyr) | Can decrease stability (with riboflavin and light) | Interact with photo-excited riboflavin to produce H₂O₂ | Protect cultures from light. |
| Antioxidants (Ascorbic Acid, DTT) | Increase stability | Scavenge free radicals and can chemically reduce oxidized this compound intermediates | Add antioxidants to stock solutions and/or media. |
| Fetal Bovine Serum (FBS) | Variable | Can contain enzymes that degrade compounds, but also binding proteins that may offer protection | Test stability in both serum-free and serum-containing media if applicable. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation:
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate acidic buffer (e.g., 0.1 N HCl) containing an antioxidant like 1 mM DTE and 1 mM DTPA.
-
-
Incubation:
-
In a sterile, light-protected tube (e.g., an amber microcentrifuge tube), dilute the this compound stock solution into your pre-warmed (37°C) cell culture medium to the final working concentration you use in your experiments.
-
Place the tube in a cell culture incubator (37°C, 5% CO₂).
-
-
Time Points:
-
Immediately after preparation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the medium.
-
-
Sample Processing:
-
Immediately process the samples for analysis to prevent further degradation. This may involve protein precipitation if serum is present (e.g., with perchloric acid or methanol) followed by centrifugation.
-
-
Analysis:
-
Analyze the supernatant for this compound and its primary degradation product, 7,8-dihydrobiopterin (BH2), using HPLC with electrochemical detection (HPLC-ECD).
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your specific medium.
-
Protocol 2: Quantification of this compound and BH2 by HPLC-ECD
This is a generalized protocol based on published methods. Specific parameters may need optimization for your system.
-
HPLC System: A standard HPLC system with an electrochemical detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer such as 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA.
-
Flow Rate: Approximately 0.7 mL/min.
-
Detection: An electrochemical detector with potentials set to detect both the reduced (this compound/BH4) and oxidized (BH2) forms. This often involves a multi-channel coulometric detector.
-
Quantification: Use external standards of both this compound and BH2 to create a standard curve for accurate quantification.
Visualizations
This compound Degradation Pathway
The primary degradation pathway for this compound in cell culture media is oxidation. This can be catalyzed by various factors.
Caption: Primary oxidative degradation pathway of this compound in cell culture.
Troubleshooting Workflow for this compound Instability
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound stability.
Caption: A workflow for troubleshooting this compound instability in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Autoxidation Kinetics of Tetrahydrobiopterin—Giving Quinonoid Dihydrobiopterin the Consideration It Deserves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riboflavin-mediated photosensitization of Vinca alkaloids distorts drug sensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
"refining sapropterin dosage in preclinical studies for maximal efficacy"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using sapropterin dihydrochloride (a synthetic form of tetrahydrobiopterin, BH4) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a synthetic version of tetrahydrobiopterin (BH4), a naturally occurring essential cofactor for several enzymes.[1][2][3] Its primary roles in preclinical research for conditions like phenylketonuria (PKU) are:
-
Cofactor for Phenylalanine Hydroxylase (PAH): BH4 is required for PAH to convert phenylalanine (Phe) into tyrosine.[1][4] In certain forms of PKU, supplemental this compound can activate residual PAH enzyme activity, helping to lower toxic levels of Phe in the blood.
-
Cofactor for Other Hydroxylases: It is also a necessary cofactor for tyrosine hydroxylase and tryptophan hydroxylase, which are involved in the synthesis of key neurotransmitters like dopamine and serotonin.
-
Role in Nitric Oxide Synthesis: this compound is a cofactor for nitric oxide synthase (NOS), which produces nitric oxide, a vital signaling molecule in vascular and neurological systems.
Q2: What is a typical starting dose for this compound in a mouse model of PKU?
A: There is no single universal starting dose, and the optimal dose can depend on the specific animal model and study objective. However, published preclinical studies provide a range of effective doses. Doses from 10 mg/kg/day to 100 mg/kg/day administered via oral gavage have been used in mice. A common starting dose in clinical settings, which can inform preclinical design, is 10 to 20 mg/kg/day. For preclinical studies aiming to maximize central nervous system effects, higher doses (e.g., 100 mg/kg) may be necessary to achieve significant increases in brain biopterin levels.
Q3: How should I prepare and store this compound for administration?
A: this compound is susceptible to oxidation.
-
Preparation: It is often dissolved in an acidic solution to improve stability. A common vehicle is a 1% ascorbic acid solution. For administration, tablets can be crushed or powder can be used and dissolved in water or apple juice. The powder formulation typically dissolves more completely than crushed tablets due to the absence of insoluble excipients.
-
Stability: Once dissolved, the stability of this compound can be a concern. Studies have shown that over 93% of the active drug remains after 1 hour when mixed with various foods and beverages. It is recommended to prepare solutions fresh for each administration to minimize degradation from auto-oxidation, which can occur at near-neutral or alkaline pH.
Troubleshooting Guide
Issue 1: High variability in blood phenylalanine (Phe) levels between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Time/Technique | Ensure oral gavage or other administration is performed at the same time each day by a trained technician to minimize variability. |
| Variable Food Intake | Food intake can significantly alter Phe levels. Consider withholding food for a short period before tissue/blood collection to normalize baseline amino acid levels. Note that this compound absorption may be improved when taken with food, particularly meals containing fat, so consistency is key. |
| Genetic Variability in Animal Model | Even within an inbred strain, there can be biological variability. Ensure the animal model is well-characterized. For some models, like the Pah-enu2/enu2 mouse, this compound may not lower blood Phe but can still affect brain neurotransmitters. |
| Inconsistent Sample Handling | Ensure blood collection and processing protocols are standardized. Use appropriate anticoagulants and process samples promptly and consistently to avoid analyte degradation. |
| Inter-subject Variability in Absorption | There can be significant inter-subject variability in the absorption of orally administered this compound. Increasing the number of animals per group can help mitigate this. Consider splitting the daily dose into two administrations to maintain more stable plasma concentrations, as the elimination half-life is relatively short (around 4-7 hours). |
Issue 2: Lack of a significant reduction in blood Phe levels after treatment.
| Potential Cause | Troubleshooting Step |
| Non-Responsive Animal Model | The chosen animal model may have a severe PAH mutation that does not retain residual enzyme activity (i.e., it is a "non-responder"). For example, the Pah-enu2/enu2 mouse model is known to not be responsive to this compound in terms of lowering blood Phe. Confirm the responsiveness of your model from the literature. |
| Insufficient Dosage | The dose may be too low to elicit a response. A dose-response study is recommended. In some cases, doses as high as 100 mg/kg were needed to see significant biochemical changes in the brain. A response is often defined as a ≥30% reduction in blood Phe levels. |
| Poor Bioavailability | The administration route or vehicle may be suboptimal. Oral gavage is common, but ensure the vehicle (e.g., 1% ascorbic acid) is appropriate and consistently prepared. |
| Degradation of this compound | Ensure the this compound solution is prepared fresh before each use to prevent oxidation, which renders it inactive. |
Issue 3: Unexpected adverse effects or mortality.
| Potential Cause | Troubleshooting Step |
| Hypophenylalaninemia | In highly responsive models or with high doses, Phe levels could drop too low. This is a particular risk in younger animals. Monitor blood Phe levels closely to ensure they remain within a safe target range. |
| Vehicle Toxicity | The vehicle itself could have adverse effects. Run a vehicle-only control group to assess its impact. |
| Off-Target Effects | This compound affects multiple pathways, including neurotransmitter and nitric oxide synthesis. Consider potential off-target effects and monitor for relevant behavioral or physiological changes. |
| Drug Interactions | Be aware of potential interactions. For example, methotrexate may decrease this compound concentration, while levodopa's effects could be enhanced. |
Data & Protocols
Table 1: Example Dosing Regimens from Preclinical & Clinical Studies
| Study Type | Species/Model | Dose (mg/kg/day) | Administration Route | Key Finding/Outcome | Reference |
| Preclinical | Pah-enu2/enu2 Mouse | 20, 40, 100 | Oral Gavage | 100 mg/kg dose significantly increased brain biopterin. No effect on blood Phe. | |
| Clinical | Human (PKU) | 10 - 20 | Oral | Recommended starting dose range for maintenance therapy. | |
| Clinical | Human (PKU, <6 yrs) | 20 | Oral | Mean blood Phe levels maintained within target range (120-360 µmol/L). | |
| Clinical | Human (PKU) | 10 | Oral | A starting dose of 10 mg/kg/day was effective in identifying responders (≥30% Phe reduction). | |
| Clinical | Human (PKU) | 20 (split dose) | Oral | Splitting the daily dose (e.g., 10 mg/kg twice daily) improved Phe tolerance and metabolic control compared to a single dose. |
Experimental Protocol: Oral Gavage Administration in Mice
This protocol provides a general methodology for administering this compound to a mouse model.
1. Materials:
-
This compound dihydrochloride powder
-
Ascorbic acid
-
Sterile water for injection
-
Appropriate size feeding needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Analytical balance and weigh boats
-
pH meter
2. Preparation of Dosing Solution (Example: 10 mg/mL solution for a 100 mg/kg dose):
-
Prepare a 1% ascorbic acid solution by dissolving 100 mg of ascorbic acid in 10 mL of sterile water. This will be your vehicle.
-
On the day of dosing, calculate the total amount of this compound needed for the entire cohort.
-
Weigh the required amount of this compound powder.
-
Add the powder to the calculated volume of 1% ascorbic acid vehicle to achieve the final concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Prepare this solution fresh before each use and protect it from light.
3. Dosing Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer. For a 100 mg/kg dose using a 10 mg/mL solution, a 25g mouse would receive 0.25 mL (100 mg/kg * 0.025 kg / 10 mg/mL).
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Attach the feeding needle to the syringe containing the calculated dose.
-
Insert the needle into the side of the mouse's mouth, guide it over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress (e.g., choking, aspiration) immediately after the procedure.
Diagrams
This compound (BH4) Mechanism of Action
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
"troubleshooting inconsistent results in sapropterin enzymatic assays"
Welcome to the Technical Support Center for sapropterin enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific issues that can lead to inconsistent results in this compound enzymatic assays.
Issue 1: High Variability in Phenylalanine Hydroxylase (PAH) Activity Assays
-
Question: My PAH activity assay shows significant variability between replicates and experiments. What are the potential causes and solutions?
-
Answer: High variability in PAH assays can stem from several factors related to the enzyme, cofactor, or substrate stability, as well as the reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inconsistent this compound (BH4) Cofactor Activity | This compound is prone to oxidation. Prepare fresh solutions of this compound for each experiment. Protect the solution from light and heat. Consider using an antioxidant like ascorbic acid in the buffer.[1] |
| Variable PAH Enzyme Activity | Ensure consistent enzyme preparation and storage. Avoid repeated freeze-thaw cycles. Use a consistent source and lot of the enzyme if possible. |
| Substrate (Phenylalanine) Instability | Prepare fresh phenylalanine solutions. Ensure the purity of the substrate. |
| Suboptimal Assay Conditions | Optimize and strictly control the pH, temperature, and incubation time of the assay. Even minor variations can significantly impact enzyme activity. |
| Interference from Sample Matrix | If using biological samples, endogenous substances can interfere with the assay.[2] Perform a spike and recovery experiment to assess matrix effects. Consider sample purification steps like protein precipitation or solid-phase extraction.[3] |
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis of Pterins
-
Question: I'm observing peak tailing, fronting, or splitting in my HPLC analysis of this compound and related pterins. How can I improve my chromatography?
-
Answer: Poor peak shape in HPLC is a common issue that can often be resolved by systematically evaluating and optimizing the chromatographic conditions.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of pterins and their interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to improve peak shape. |
| Contaminated or Degraded Column | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is similar in composition to the initial mobile phase to prevent peak distortion. |
| Particulate Matter | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent blockage of the column frit. |
Frequently Asked Questions (FAQs)
General Assay Principles
-
Question: What is the principle behind most this compound enzymatic assays?
-
Answer: Most this compound enzymatic assays indirectly or directly measure the activity of enzymes that utilize this compound (BH4) as a cofactor. For instance, in the context of Phenylketonuria (PKU), assays often measure the activity of Phenylalanine Hydroxylase (PAH), which requires BH4 to convert phenylalanine to tyrosine. Another common assay measures the activity of Dihydrofolate Reductase (DHFR), which is involved in the regeneration of BH4. The activity is typically determined by monitoring the consumption of a substrate or the formation of a product over time, often using spectrophotometric or chromatographic methods.
-
Question: How can I determine if a patient is responsive to this compound treatment?
-
Answer: Responsiveness to this compound is typically determined through a BH4 loading test. A common criterion for a positive response is a reduction of at least 30% in blood phenylalanine levels from baseline after a defined period of this compound administration. The duration of the loading test can vary, with protocols ranging from 48 hours to several weeks.
Sample Preparation and Handling
-
Question: What are "matrix effects" and how can they affect my results?
-
Answer: Matrix effects refer to the interference caused by components present in a biological sample (e.g., plasma, urine) on the analytical measurement of the target analyte (e.g., this compound). These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate and imprecise measurements. Common causes include phospholipids, salts, and proteins.
-
Question: How should I prepare my biological samples to minimize matrix effects?
-
Answer: Proper sample preparation is crucial. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be used to remove interfering substances from the sample matrix. The choice of method depends on the analyte and the nature of the sample.
Cofactor and Reagent Stability
-
Question: How stable is this compound in solution?
-
Answer: this compound (BH4) is highly susceptible to oxidation, especially at neutral or alkaline pH and in the presence of oxygen. Its stability is significantly better in acidic conditions. For example, a 0.1 mM solution in water can degrade by about 25% in one hour at room temperature, while a solution in 0.1 N HCl is stable for several weeks at -20°C. It is always recommended to prepare fresh solutions of this compound for each experiment and protect them from light.
-
Question: What are the optimal storage conditions for reagents used in these assays?
-
Answer: Always refer to the manufacturer's instructions for specific assay kits. In general, enzymes like Dihydrofolate Reductase should be stored at -20°C and kept on ice during use to prevent degradation. Cofactors like NADPH and substrates should also be stored at -20°C or -80°C and protected from light.
Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available kits for measuring DHFR activity.
-
Reagent Preparation:
-
Warm the DHFR Assay Buffer to room temperature.
-
Reconstitute NADPH with the assay buffer to create a stock solution.
-
Prepare fresh dilutions of the DHFR substrate. Protect from light.
-
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold DHFR Assay Buffer.
-
Centrifuge the homogenate to remove cell debris.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Add samples to the wells. Include a positive control (purified DHFR enzyme) and a background control for each sample.
-
Prepare a reaction mix containing the DHFR Assay Buffer and NADPH.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the DHFR substrate to the wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of decrease in absorbance (ΔOD/min).
-
The DHFR activity is proportional to the rate of NADPH oxidation.
-
| Parameter | Typical Value/Range |
| Wavelength | 340 nm |
| Temperature | Room Temperature (approx. 25°C) |
| Incubation Time | 10 - 20 minutes (kinetic) |
| Sample Volume | 5 - 50 µL |
Visualizations
Caption: The metabolic pathway of this compound (BH4) synthesis and regeneration.
Caption: A logical workflow for troubleshooting inconsistent enzymatic assay results.
References
Technical Support Center: Sapropterin Handling and Oxidation Minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of sapropterin during experimental procedures.
Troubleshooting Guide
Oxidation of this compound is a common challenge in experimental settings, often leading to inconsistent results. The following table outlines potential issues, their causes, and actionable solutions to maintain the integrity of your this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellowing of this compound Solution | Oxidation of this compound. This process is accelerated in neutral or alkaline solutions and by exposure to air (oxygen).[1] | 1. Prepare solutions fresh before each experiment. 2. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). 3. Work quickly to minimize air exposure. 4. Consider adding an antioxidant like ascorbic acid to the solution.[1] |
| Loss of Potency / Inconsistent Results | Degradation of this compound due to oxidation. The rate of degradation is dependent on pH, temperature, and concentration.[1] | 1. Ensure the pH of the solution is acidic. This compound is more stable in acidic conditions; for example, solutions in 0.1 N HCl are stable for several weeks at -20°C.[1] 2. Prepare solutions at a higher concentration if possible, as more concentrated solutions degrade more slowly. For instance, after 1 hour at room temperature, a 0.1 mM solution degrades by about 25%, while a 1 mM solution degrades by only 2%.[1] 3. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in airtight containers. |
| Precipitate Formation in Solution | Incomplete dissolution or precipitation of this compound or its degradation products. Some excipients in tablet formulations are insoluble. | 1. Ensure complete dissolution by using an appropriate solvent and gentle agitation. This compound is freely soluble in water. 2. If using a tablet formulation, be aware that excipients like crospovidone and sodium stearyl fumarate are insoluble or partially soluble and will be visible as white particles. The powder formulation dissolves completely. |
| Variability Between Experiments | Inconsistent handling procedures, leading to varying levels of oxidation. Factors include differences in solution preparation time, storage, and exposure to light and air. | 1. Standardize the entire experimental workflow, from solution preparation to final analysis. 2. Document all steps, including solvent type, pH, temperature, and storage conditions. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experiments?
A1: The primary cause of this compound degradation is oxidation. This compound is highly susceptible to auto-oxidation, especially in neutral or alkaline aqueous solutions exposed to atmospheric oxygen. This leads to the formation of various oxidation by-products and a loss of biological activity.
Q2: How does pH affect the stability of this compound solutions?
A2: pH is a critical factor in this compound stability. The rate of oxidation is significantly greater in neutral and alkaline solutions. To enhance stability, solutions should be prepared in acidic conditions. For example, this compound's half-life in a pH 6.8 phosphate buffer at room temperature is approximately 16 minutes, whereas it is stable for several weeks in 0.1 N HCl at -20°C.
Q3: What is the ideal way to store this compound, both in solid form and in solution?
A3: For solid this compound, optimal stability is achieved under dry conditions. It should be stored in a tightly sealed container, protected from moisture. For solutions, short-term storage should be at 2-8°C, protected from light. For long-term storage, aliquots of stock solutions in an acidic buffer should be stored at -20°C or -80°C to minimize degradation.
Q4: Can I use antioxidants to prevent this compound oxidation?
A4: Yes, antioxidants such as ascorbic acid and dithiothreitol (DTE) can be added to this compound solutions to slow down the degradation process. However, it is important to note that these agents can only reduce, not completely stop, the oxidation of this compound.
Q5: How quickly should I use a this compound solution after preparing it?
A5: It is highly recommended to prepare this compound solutions fresh immediately before use. If immediate use is not possible, the solution should be kept on ice and protected from light for the shortest time possible. For clinical use, it is recommended to administer the solution within 15 to 30 minutes of dissolution.
Q6: Does the concentration of the this compound solution affect its stability?
A6: Yes, more concentrated solutions of this compound degrade more slowly than dilute solutions. For example, after one hour at room temperature, a 1 mM solution degrades by only 2%, whereas a 0.1 mM solution degrades by about 25%.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability for use in various in vitro experiments.
Materials:
-
This compound dihydrochloride powder
-
Hydrochloric acid (HCl), 0.1 N, sterile
-
Deionized, deoxygenated water (prepared by boiling for 30 minutes and cooling under a stream of inert gas like nitrogen or argon)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pH meter
Procedure:
-
Solvent Preparation: Prepare the 0.1 N HCl solution using deoxygenated, deionized water.
-
Weighing this compound: In a controlled environment with minimal air exposure (e.g., a glove box or under a gentle stream of inert gas), accurately weigh the desired amount of this compound dihydrochloride powder.
-
Dissolution: Immediately dissolve the weighed this compound in the pre-chilled 0.1 N HCl to the desired final concentration (e.g., 10 mM). Gently vortex to ensure complete dissolution.
-
pH Verification (Optional but Recommended): If the experimental design permits, verify that the final pH of the solution is acidic (pH 1-2).
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in pre-chilled, sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure for the bulk of the stock.
-
Storage: Tightly cap the aliquots and store them at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable.
Protocol 2: Quantification of this compound and its Oxidation Products by HPLC-UV
This protocol provides a general framework for the analysis of this compound and its major oxidation products using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Ion-exchange column (e.g., Partisil® SCX) or a C18 reverse-phase column.
Reagents:
-
Mobile Phase A: 0.03 M Sodium Phosphate Monobasic (NaH₂PO₄) in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound reference standard
-
Samples for analysis (prepared in an appropriate acidic diluent)
Procedure:
-
Sample Preparation: Dilute the experimental samples containing this compound to a suitable concentration (e.g., 10-100 µg/mL) using a diluent that matches the mobile phase or is acidic to maintain stability (e.g., 0.1 N HCl).
-
Chromatographic Conditions (Example):
-
Column: Partisil® SCX, 10 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with 0.03 M NaH₂PO₄, pH 3.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 265 nm
-
-
Standard Curve Generation: Prepare a series of this compound standards of known concentrations in the same diluent as the samples. Inject these standards to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared experimental samples into the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time compared to the reference standard. The concentration in the samples can be calculated using the standard curve. Peaks corresponding to known oxidation products can also be identified and quantified if reference standards are available.
Visualizations
Caption: Simplified pathway of this compound oxidation.
Caption: Recommended workflow to minimize this compound oxidation.
References
Technical Support Center: Optimizing Buffer Conditions for In Vitro Sepiapterin Reductase Activity Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro sepiapterin reductase (SPR) activity assays.
Troubleshooting Guide
This section addresses common issues encountered during SPR activity assays in a question-and-answer format.
Q1: Why is there no or very low enzyme activity detected?
A1: This is a common issue that can stem from several factors related to your buffer and reaction components. Here’s a systematic approach to troubleshooting:
-
Incorrect pH: The optimal pH for SPR activity is crucial. For mammalian SPR, the optimal pH is generally between 6.4 and 7.5. For Drosophila SPR, the optimal pH range is 5.7-6.7.[1] Verify the pH of your final reaction buffer.
-
Suboptimal Temperature: While SPR is active over a range of temperatures, the optimal temperature for Drosophila SPR is 30°C.[1] For mammalian SPR, assays are typically performed at 37°C.[2] Extreme temperatures can lead to enzyme denaturation.
-
Enzyme Inactivity:
-
Improper Storage: Ensure your SPR enzyme has been stored correctly, typically at -80°C in a buffer containing a cryoprotectant like glycerol.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the enzyme stock, which can lead to a loss of activity. Aliquot the enzyme upon first use.
-
-
Cofactor (NADPH) Degradation: NADPH is essential for SPR activity and is sensitive to degradation.
-
Storage: Store NADPH stock solutions at -20°C or -80°C and protect them from light.
-
pH: NADPH is more stable at a slightly alkaline pH.
-
-
Substrate (Sepiapterin) Degradation: Sepiapterin is sensitive to light and oxygen, especially in solution.[3]
-
Preparation: Prepare sepiapterin solutions fresh before each experiment using oxygen-free water if possible.[3]
-
Storage: Store sepiapterin powder at -20°C or colder, protected from light.
-
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors of SPR. See the FAQ section for a list of common inhibitors.
Q2: The assay signal is drifting or unstable.
A2: Signal drift can be caused by the instability of assay components or issues with the detection instrument.
-
NADPH Instability: The spontaneous degradation of NADPH can cause a drifting baseline. Prepare fresh NADPH solutions and consider using an NADPH regenerating system for long-duration assays.
-
Temperature Fluctuations: Ensure your spectrophotometer or plate reader has proper temperature control and that all reagents are equilibrated to the assay temperature before starting the reaction.
-
Sepiapterin Precipitation: Sepiapterin has limited solubility in water. If you observe precipitation, consider the following:
-
Solvent: Sepiapterin is more soluble in DMSO. You can dissolve the stock in DMSO and then dilute it in the assay buffer, ensuring the final DMSO concentration is low enough not to inhibit the enzyme.
-
pH: Sepiapterin should be dissolved in neutral or slightly acidic solutions.
-
Ultrasonication: Sonication can help to dissolve sepiapterin.
-
Q3: High background signal is observed in the no-enzyme control.
A3: A high background can be due to the non-enzymatic reduction of sepiapterin or the degradation of NADPH.
-
Reducing Agents: If your sample contains reducing agents, they may non-enzymatically reduce sepiapterin.
-
Light Exposure: Protect your assay plate from light as much as possible, as light can contribute to the degradation of both NADPH and sepiapterin.
Q4: The results are not reproducible.
A4: Lack of reproducibility often points to inconsistencies in the experimental setup.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrates.
-
Reagent Preparation: Prepare fresh reagents for each experiment, especially the NADPH and sepiapterin solutions.
-
Timing: Be consistent with incubation times and the timing of reagent additions.
-
Interference from Other Enzymes: Crude cell or tissue lysates may contain other enzymes, such as carbonyl reductase, that can also reduce sepiapterin, leading to an overestimation of SPR activity. Consider using purified enzyme or specific inhibitors to differentiate between SPR and other reductase activities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an in vitro sepiapterin reductase assay?
A1: The optimal pH can vary depending on the source of the enzyme. For sepiapterin reductase from Drosophila melanogaster, the optimal pH range is 5.7-6.7. For mammalian sepiapterin reductase, a pH of 6.4 is commonly used in spectrophotometric assays, while a pH of 7.5 has been used in HPLC-based assays. It is recommended to perform a pH optimization experiment for your specific enzyme and assay conditions.
Q2: What is the optimal temperature for the assay?
A2: The optimal temperature for Drosophila sepiapterin reductase is 30°C. For mammalian enzymes, assays are typically conducted at 37°C to mimic physiological conditions. However, the enzyme's stability at this temperature should be considered, especially for prolonged incubation times.
Q3: What are the typical concentrations of sepiapterin and NADPH to use?
A3: The concentrations of sepiapterin and NADPH should ideally be at or above their Michaelis-Menten constant (Km) values to ensure the enzyme is operating near its maximal velocity (Vmax). For human sepiapterin reductase, the Km for sepiapterin is approximately 14.3 µM, and for NADPH, it is around 10 µM. For the Drosophila enzyme, the Km for sepiapterin is 75.4 µM, and for NADPH, it is 14 µM. Therefore, typical concentrations used in assays are in the range of 50-125 µM for sepiapterin and 100-250 µM for NADPH.
Q4: How should I prepare and store sepiapterin solutions?
A4: Sepiapterin is a yellow/orange powder that is slightly soluble in water (0.17 g/100 g at 22°C) and more soluble in DMSO (2.7 g/100 ml). It is sensitive to light and oxygen, especially when in solution.
-
Preparation: Dissolve sepiapterin in a neutral or slightly acidic buffer. Using oxygen-free water is recommended. Ultrasonication can aid in dissolution.
-
Storage: Store the powder at -20°C or colder. Freshly prepared solutions should be used immediately. If storage is necessary, freeze solutions as soon as possible and protect them from light.
Q5: What are some known inhibitors of sepiapterin reductase?
A5: Several compounds are known to inhibit sepiapterin reductase activity. These include:
-
Dicoumarol
-
N-acetylserotonin
-
Indomethacin
-
Ethacrynic acid
-
Rutin
-
Sulfa drugs
It is important to be aware of these inhibitors, especially when working with complex biological samples that may contain these or similar compounds.
Data Presentation
Table 1: Optimal Conditions for Sepiapterin Reductase Activity
| Parameter | Drosophila melanogaster SPR | Mammalian SPR |
| Optimal pH | 5.7 - 6.7 | 6.4 - 7.5 |
| Optimal Temperature | 30°C | 37°C (typical) |
Table 2: Kinetic Parameters of Sepiapterin Reductase
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Human | Sepiapterin | 14.3 | 1.1 | |
| NADPH | 10 | 1.1 | ||
| Drosophila melanogaster | Sepiapterin | 75.4 | N/A | |
| NADPH | 14 | N/A |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Sepiapterin Reductase Activity
This method measures the decrease in absorbance at 420 nm due to the consumption of sepiapterin.
Materials:
-
Spectrophotometer capable of reading at 420 nm with temperature control
-
UV-transparent cuvettes or 96-well plates
-
Purified sepiapterin reductase or cell/tissue lysate
-
Sepiapterin
-
NADPH
-
Assay Buffer: 100 mM Potassium Phosphate, pH 6.4
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NADPH in the assay buffer. Keep on ice and protect from light.
-
Prepare a 1 mM stock solution of sepiapterin in the assay buffer. Prepare this solution fresh for each experiment.
-
-
Assay Setup:
-
Set the spectrophotometer to 420 nm and equilibrate to the desired temperature (e.g., 37°C).
-
In a cuvette or well, prepare the reaction mixture (final volume of 200 µL) by adding the following in order:
-
Assay Buffer
-
100 µM NADPH (final concentration)
-
Sepiapterin reductase enzyme (e.g., 2 µg)
-
-
Mix gently and incubate for 2-3 minutes to establish a baseline.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding sepiapterin to a final concentration of 50 µM.
-
Immediately start monitoring the decrease in absorbance at 420 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA420/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of sepiapterin to convert the rate to µmol/min.
-
Protocol 2: HPLC-Based Assay for Sepiapterin Reductase Activity
This method is more sensitive and specific, measuring the formation of dihydrobiopterin (BH2), which is then oxidized to the highly fluorescent biopterin.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Sepiapterin reductase enzyme
-
Sepiapterin
-
NADPH
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
Iodine solution (e.g., 1% I₂ in 2% KI)
-
Ascorbic acid solution (e.g., 57 mM)
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture (e.g., final volume of 200 µL) containing:
-
Assay Buffer
-
125 µM sepiapterin (final concentration)
-
250 µM NADPH (final concentration)
-
Sepiapterin reductase enzyme (e.g., 5 µg of cell lysate)
-
-
Incubate at 37°C for a defined period (e.g., 2 hours) in the dark.
-
-
Reaction Termination and Oxidation:
-
Stop the reaction by adding 25 µL of iodine solution and incubate for 10 minutes in the dark. This oxidizes the BH2 product to fluorescent biopterin.
-
Remove precipitated protein by centrifugation (e.g., 15,000 x g for 3 minutes).
-
Reduce excess iodine by adding 25 µL of ascorbic acid solution.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 HPLC column.
-
Use a mobile phase suitable for pteridine separation (e.g., 5% methanol in water).
-
Set the fluorescence detector to an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm to detect biopterin.
-
-
Data Analysis:
-
Quantify the amount of biopterin produced by comparing the peak area to a standard curve of known biopterin concentrations.
-
Mandatory Visualization
Caption: Tetrahydrobiopterin (BH4) synthesis pathways.
Caption: General workflow for in vitro sepiapterin reductase assays.
References
Validation & Comparative
A Comparative Guide to Sapropterin's Efficacy on Neurocognitive Outcomes in a Murine Model of Phenylketonuria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sapropterin dihydrochloride's effects on neurocognitive-related biochemical markers in Phenylketonuria (PKU) mice. The data presented is based on published experimental findings, offering a valuable resource for researchers investigating therapeutic strategies for PKU. While direct neurocognitive and behavioral data for this compound in PKU mice is limited in the reviewed literature, this guide focuses on key biochemical outcomes that are established indicators of neurological function. As an alternative therapeutic strategy, data from studies on Large Neutral Amino Acid (LNAA) supplementation is included for a comprehensive comparison.
Comparative Analysis of Biochemical Outcomes
The following tables summarize the quantitative data from key studies investigating the effects of this compound and LNAA supplementation on brain biochemistry in the Pahenu2/enu2 mouse model of PKU.
Table 1: Effect of this compound on Brain Biopterin and Phenylalanine Levels in PKU Mice
| Treatment Group | Dose | Brain Biopterin (pmol/mg protein) | Brain Phenylalanine (µM) |
| PKU Control (Vehicle) | - | ~5 | ~1500 |
| This compound | 20 mg/kg/day | No significant increase | No significant change |
| This compound | 40 mg/kg/day | No significant increase | No significant change |
| This compound | 100 mg/kg/day | ~12 * | No significant change |
| Wild-Type Control | - | ~6 | ~50 |
* Statistically significant increase compared to PKU control. Data summarized from Winn, S. R., et al. (2016). High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU). Molecular Genetics and Metabolism, 117(2), 149-155.[1]
Table 2: Effect of this compound on Brain Monoamine Neurotransmitter Metabolites in PKU Mice
| Treatment Group | Dose | Brain Homovanillic Acid (HVA) (pmol/mg protein) | Brain 5-Hydroxyindoleacetic Acid (5-HIAA) (pmol/mg protein) |
| PKU Control (Vehicle) | - | ~1.0 | ~1.5 |
| This compound | 100 mg/kg/day | ~1.5 | ~2.0 |
| Wild-Type Control | - | ~2.0 | ~2.5 |
* Statistically significant increase compared to PKU control. Data summarized from Winn, S. R., et al. (2016). High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU). Molecular Genetics and Metabolism, 117(2), 149-155.[1]
Table 3: Comparative Effect of Large Neutral Amino Acid (LNAA) Supplementation on Brain Phenylalanine and Monoamine Levels in PKU Mice
| Treatment Group | Brain Phenylalanine (nmol/g) | Brain Dopamine (ng/g) | Brain Serotonin (ng/g) |
| PKU Control (Normal Chow) | ~2000 | ~700 | ~200 |
| LNAA Supplemented Diet | ~1500 | ~900 | ~350 * |
| Wild-Type Control | ~100 | ~1000 | ~600 |
* Statistically significant change compared to PKU control. Data summarized from van Vliet, D., et al. (2015). Large neutral amino acid supplementation exerts its effect through three synergistic mechanisms: proof of principle in phenylketonuria mice. PloS one, 10(11), e0143311.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
This compound Administration and Biochemical Analysis in PKU Mice
-
Animal Model: Pahenu2/enu2 mice on a C57BL/6 background, a model for human PKU.
-
Treatment: this compound dihydrochloride was administered daily for four days via oral gavage at doses of 20, 40, or 100 mg/kg body weight, dissolved in 1% ascorbic acid. Control PKU mice received the 1% ascorbic acid vehicle.
-
Tissue Collection: Mice were euthanized at various time points after the final dose, and brains were rapidly harvested.
-
Biochemical Analysis:
-
Brain Biopterin and Phenylalanine: Brain tissue was homogenized, and concentrations of biopterin and phenylalanine were determined by high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Brain Monoamines and Metabolites: Levels of dopamine, serotonin, HVA, and 5-HIAA in brain homogenates were quantified using HPLC with electrochemical detection.
-
Large Neutral Amino Acid (LNAA) Supplementation and Biochemical Analysis in PKU Mice
-
Animal Model: Pahenu2/enu2 mice.
-
Treatment: PKU mice were fed a diet supplemented with a specific mixture of LNAAs (leucine, isoleucine, valine, tyrosine, tryptophan, histidine, methionine, and threonine) for a specified period. Control PKU mice were maintained on a normal chow diet.
-
Tissue Collection: Following the treatment period, mice were euthanized, and brain tissue was collected.
-
Biochemical Analysis:
-
Brain Amino Acids: Brain concentrations of phenylalanine and other LNAAs were measured using HPLC.
-
Brain Monoamines: Dopamine and serotonin levels in the brain were determined by HPLC with electrochemical or fluorescence detection.
-
Standard Neurocognitive Behavioral Testing Protocols for Mice
While specific behavioral data for this compound-treated PKU mice is not extensively published, the following are standard protocols used to assess neurocognitive domains relevant to PKU in murine models.
-
Open Field Test: This test assesses general locomotor activity and anxiety-like behavior. A mouse is placed in the center of a square arena and its movement is tracked for a set period (e.g., 5-10 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Elevated Plus Maze: This maze, shaped like a plus sign with two open and two enclosed arms, is used to evaluate anxiety. The time spent in the open arms relative to the closed arms is the primary measure, with more time in the open arms indicating lower anxiety levels.
-
Morris Water Maze: This task is a widely used test for spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. The latency to find the platform over several trials is recorded.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Phenylketonuria (PKU) pathophysiology and therapeutic mechanisms.
Experimental Workflow
Caption: General experimental workflow for evaluating PKU therapies in mice.
References
A Head-to-Head In Vitro Comparison of Synthetic Tetrahydrobiopterin (BH4) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of various synthetic tetrahydrobiopterin (BH4) analogs. The data presented is compiled from multiple studies to offer a comprehensive overview of their efficacy, potency, and selectivity as cofactors for key enzymes.
Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1] Deficiencies in BH4 levels or function are implicated in various metabolic and neurological disorders. Synthetic BH4 analogs are being investigated as potential therapeutic agents to restore normal enzymatic function. This guide focuses on the in vitro biochemical properties of sapropterin, sepiapterin, 7-tetrahydrobiopterin (7-BH4), N5-substituted BH4 derivatives, and 6-alkoxymethyl-substituted BH4 analogs.
Comparative Efficacy of Synthetic BH4 Analogs
The following table summarizes the in vitro effects of different synthetic BH4 analogs on key enzymes. The data is collated from various studies to provide a comparative perspective.
| Analog | Target Enzyme | Key Findings | Reference |
| This compound | Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), Tryptophan Hydroxylase (TPH), Nitric Oxide Synthase (NOS) | Commercially available synthetic form of BH4, acts as a cofactor.[2] | [2] |
| Sepiapterin | Precursor for BH4 synthesis | In vitro supplementation of retinal microvascular endothelial cells with sepiapterin led to an increase in intracellular BH4 levels.[3] It is a precursor that is converted to BH4 intracellularly.[4] | |
| 7-Tetrahydrobiopterin (7-BH4) | Phenylalanine Hydroxylase (PAH) | Poor cofactor with an apparent Km of 160 µM (approx. 60-fold greater than natural BH4). Potent competitive inhibitor of PAH, particularly at physiological BH4 concentrations. The 7(S) diastereomer is a more potent inhibitor than the 7(R) diastereomer. | |
| Tyrosine Hydroxylase (TH) & Tryptophan Hydroxylase (TPH) | Poor cofactor with a Km value approximately 10-fold greater than that of BH4. It is a poor competitive inhibitor for these enzymes. | ||
| N5-Methyl-BH4 & N5-Hydroxymethyl-BH4 | Phenylalanine Hydroxylase (PAH) | Act as competitive inhibitors. | |
| Dihydropteridine Reductase (DHPR) | Not substrates for this enzyme. | ||
| Nitric Oxide Synthase (NOS) | Stimulate NOS activity. | ||
| N5-Formyl-BH4 & N5-Acetyl-BH4 | Phenylalanine Hydroxylase (PAH) | No inhibitory effect observed. | |
| Dihydropteridine Reductase (DHPR) | Not substrates for this enzyme. | ||
| Nitric Oxide Synthase (NOS) | N5-formyl-BH4 binds to NOS with twice the capacity of N5-methyl-BH4 but stimulates the enzyme to a lesser extent. | ||
| 6-Alkoxymethyl-BH4 (Compound 3b) | Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), Tryptophan Hydroxylase (TPH) | Excellent cofactor. For TH, the Vmax is 154% of that observed with tetrahydrobiopterin (THB). | |
| Dihydropteridine Reductase (DHPR) | Efficiently recycled, with a Vmax that is 419% of that for THB. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Measurement of BH4 and its Analogs by HPLC with Electrochemical Detection
This method is used for the direct and reliable detection of BH4 and its oxidized forms in biological samples.
-
Sample Preparation: Tissue samples are homogenized in an acidic solution to stabilize BH4.
-
Chromatographic Separation: An HPLC system equipped with a reverse-phase column (e.g., Synergi Polar-RP) is used. The mobile phase typically consists of a potassium phosphate buffer at a low pH (e.g., 2.6) containing antioxidants like 1,4-dithioerythritol (DTE) and a metal chelator like diethylenetriaminepentaacetic acid (DTPA) to prevent auto-oxidation of BH4.
-
Electrochemical Detection: A multi-channel electrochemical detector is used to quantify the different pterin forms based on their specific oxidation potentials. For instance, BH4 can be detected at a potential of +280 mV, while its oxidized form, dihydrobiopterin (BH2), is detected at +600 mV.
Enzyme Activity Assays
The cofactor activity of BH4 analogs is determined by measuring the activity of BH4-dependent enzymes.
Aromatic Amino Acid Hydroxylase (PAH, TH, TPH) Activity Assay:
-
Reaction Mixture: The assay mixture typically contains the purified enzyme (e.g., rat liver PAH), the amino acid substrate (e.g., phenylalanine), the BH4 analog being tested, and other necessary components like catalase in a suitable buffer (e.g., Tris-HCl).
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25°C).
-
Termination and Product Quantification: The reaction is stopped, and the amount of product formed (e.g., tyrosine for PAH) is quantified, often using HPLC with fluorescence detection.
-
Kinetic Analysis: To determine kinetic parameters like Km and Vmax, the assay is performed with varying concentrations of the BH4 analog and the amino acid substrate.
Nitric Oxide Synthase (NOS) Activity Assay:
-
Reaction Components: The activity of NOS is often measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline. The reaction mixture includes the purified NOS enzyme, the BH4 analog, L-[³H]arginine, NADPH, and other cofactors in a buffer.
-
Incubation and Separation: After incubation, the reaction is stopped, and the radiolabeled L-citrulline is separated from unreacted L-arginine using ion-exchange chromatography.
-
Quantification: The amount of L-[³H]citrulline is then quantified by liquid scintillation counting to determine the enzyme activity.
Visualizations
BH4 Biosynthesis and Cofactor Role
The following diagram illustrates the de novo biosynthesis pathway of BH4 from GTP and its essential role as a cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.
Caption: BH4 biosynthesis pathway and its role as a cofactor.
Experimental Workflow for Comparing BH4 Analog Efficacy
This diagram outlines a typical experimental workflow for the in vitro comparison of different synthetic BH4 analogs.
Caption: Workflow for in vitro comparison of BH4 analogs.
References
- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BH4-Mediated Enhancement of Endothelial Nitric Oxide Synthase Activity Reduces Hyperoxia-Induced Endothelial Damage and Preserves Vascular Integrity in the Neonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Phenylketonuria Treatment: A Comparative Guide to Sapropterin Response and PAH Genotype Analysis
For researchers, scientists, and drug development professionals, understanding the interplay between a patient's genetic makeup and their response to treatment is paramount. In the realm of Phenylketonuria (PKU), the cross-validation of sapropterin dihydrochloride (a synthetic form of tetrahydrobiopterin or BH4) response with Phenylalanine Hydroxylase (PAH) genotype analysis offers a critical lens through which to predict therapeutic efficacy and personalize patient care. This guide provides a comprehensive comparison of this compound responsiveness across different PAH genotypes, supported by experimental data and detailed methodologies.
Phenylketonuria is an autosomal recessive metabolic disorder stemming from mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase enzyme.[1][2] This deficiency results in the toxic accumulation of phenylalanine (Phe) in the blood and brain.[1][2] this compound dihydrochloride acts as a pharmacological chaperone, enhancing the residual activity of the faulty PAH enzyme in some patients, thereby lowering blood Phe levels and increasing dietary Phe tolerance.[3] However, the response to this compound is not universal and is significantly influenced by the patient's specific PAH gene mutations.
Predicting Treatment Success: The Genotype-Phenotype Correlation
The correlation between a patient's PAH genotype and their responsiveness to this compound is a key area of investigation for predicting treatment outcomes. While not always perfectly predictive, certain genotypes are strongly associated with either a positive response or non-response to this compound therapy. Genotype analysis, therefore, serves as a valuable tool to pre-screen patients who are more likely to benefit from a this compound loading test, potentially avoiding unnecessary trials in those with genotypes known to be non-responsive.
It is important to note that while genotype can be highly predictive, international guidelines still recommend formal testing to confirm this compound responsiveness, as genotype-phenotype correlations are not perfect. Patients with two null mutations, for instance, are generally not expected to respond to this compound.
Quantitative Analysis of this compound Response by PAH Genotype
The following tables summarize quantitative data from various studies, illustrating the correlation between specific PAH genotypes and the likelihood of a positive response to this compound treatment. A positive response is typically defined as a ≥30% reduction in blood Phe levels following a BH4 loading test.
| Genotype | Number of Patients | This compound Response Rate | Study Reference |
| p.[L48S];[L48S] | N/A | Always Responsive (low dose) | |
| p.[Y414C];[Y414C] | N/A | Always Responsive (low dose) | |
| Presence of L48S on at least one allele | 7 | 100% | |
| p.[IVS12+1G>A];[IVS12+1G>A] | N/A | Always Non-responsive | |
| p.[L348V];[R408W] | N/A | Always Non-responsive | |
| p.[P281L];[P281L] | N/A | Always Non-responsive | |
| p.[R158Q];[R408W] | N/A | Always Non-responsive | |
| p.[R261Q];[R408W] | N/A | Always Non-responsive | |
| p.E390G/p.R408W | N/A | High (Best Responders) | |
| p.P281L/p.E390G | N/A | High (Best Responders) |
Table 1: Genotype-Specific this compound Response Rates. This table highlights genotypes consistently associated with response or non-response to this compound.
| Phenotype Category | Number of Patients | This compound Response Rate | Study Reference |
| Mild HPA | 4/4 | 100% | |
| Mild PKU | 8/9 | 89% | |
| Classic PKU | 2/26 | 8% |
Table 2: this compound Response Rates Based on Clinical Phenotype. This table shows the response rates in a Croatian study, categorized by the severity of the PKU phenotype.
Experimental Protocols
This compound Response Testing (BH4 Loading Test)
The primary method to determine this compound responsiveness is the BH4 loading test. Protocols can vary, but generally involve the administration of this compound followed by monitoring of blood Phe levels.
Common Protocols:
-
24-hour to 48-hour Test: This is a shorter duration test often used for initial screening.
-
Dosage: Typically 20 mg/kg/day of this compound.
-
Procedure: A baseline blood Phe level is established. After administration of this compound, blood Phe is measured at 24 and 48 hours.
-
Positive Response: A reduction in blood Phe of ≥30% from baseline.
-
-
7-day to 4-week Trial: A longer trial may be recommended to assess sustained response and impact on Phe tolerance.
-
Dosage: May start at 10 mg/kg/day for the first week and increase to 20 mg/kg/day if a response is not achieved.
-
Procedure: Involves regular monitoring of blood Phe levels and dietary Phe intake over the trial period.
-
Positive Response: A sustained ≥30% reduction in blood Phe and/or a significant increase in dietary Phe tolerance while maintaining target blood Phe levels.
-
Pre-test Considerations:
-
Patients should have a baseline blood Phe concentration typically between 360 and 2000 μmol/L.
-
For patients under good metabolic control, assessing maximum Phe tolerance before the test is crucial to attribute any subsequent increase in tolerance to this compound.
PAH Genotype Analysis
The standard method for identifying mutations in the PAH gene is through DNA sequencing.
-
Methodology:
-
DNA Extraction: A blood sample is collected from the patient, and DNA is extracted from the white blood cells.
-
PCR Amplification: The 13 exons and flanking intronic regions of the PAH gene are amplified using the Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified DNA fragments are sequenced to identify any variations from the reference PAH gene sequence.
-
Mutation Analysis: The identified sequence variations are analyzed to determine if they are known pathogenic mutations associated with PKU. More than 800 mutations in the PAH gene have been identified.
-
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for cross-validating this compound response with PAH genotype.
Caption: Metabolic pathway of Phenylalanine and the role of this compound.
Conclusion
The cross-validation of this compound response with PAH genotype analysis is a powerful approach in the management of PKU. While the BH4 loading test remains the definitive method for determining responsiveness, genotyping provides valuable predictive information that can guide clinical decision-making and manage patient expectations. For researchers and drug developers, a deeper understanding of these genotype-phenotype correlations is essential for designing more effective therapies and for the stratification of patients in clinical trials. The continued collection and analysis of data from diverse patient populations will further refine our ability to predict this compound responsiveness and ultimately improve outcomes for individuals living with PKU.
References
- 1. Influence of PAH Genotype on this compound Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between genotype and the tetrahydrobiopterin-responsive phenotype in Chinese patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International best practice for the evaluation of responsiveness to this compound dihydrochloride in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sapropterin and Phenylalanine Ammonia Lyase (PAL) Therapy for Phenylketonuria
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH). This deficiency leads to the accumulation of phenylalanine (Phe) in the blood and brain, which can cause severe neurological damage if left untreated. The primary treatment for PKU has traditionally been a strict Phe-restricted diet. However, adherence to this diet is challenging, prompting the development of pharmacological interventions. This guide provides a comparative analysis of two such therapies: sapropterin dihydrochloride and pegvaliase, a form of Phenylalanine Ammonia Lyase (PAL) therapy.
Mechanism of Action
The fundamental difference between this compound and PAL therapy lies in their mechanisms for reducing blood Phe levels. This compound enhances the function of the deficient native enzyme, whereas PAL therapy introduces a substitute enzyme.
This compound Dihydrochloride
This compound is a synthetic formulation of tetrahydrobiopterin (BH4), a naturally occurring cofactor for the PAH enzyme.[1][2] In patients with certain mutations in the PAH gene who have some residual enzyme activity, this compound acts as a pharmacological chaperone.[3] It enhances the activity of the deficient PAH enzyme, thereby improving the metabolism of phenylalanine to tyrosine and reducing Phe levels in the blood.[1][4] Consequently, its efficacy is dependent on the presence of residual, BH4-responsive PAH activity.
Phenylalanine Ammonia Lyase (PAL) Therapy (Pegvaliase)
Pegvaliase is an enzyme substitution therapy. It is a PEGylated recombinant phenylalanine ammonia lyase (PAL) derived from the bacterium Anabaena variabilis. This therapy works by introducing a non-native enzyme that degrades phenylalanine through an alternative pathway, converting it into ammonia and trans-cinnamic acid. These byproducts are then metabolized and excreted by the body. The addition of polyethylene glycol (PEG) to the PAL enzyme (PEGylation) serves to increase its stability, prolong its half-life, and reduce its immunogenicity, as it is a foreign protein. Unlike this compound, the efficacy of pegvaliase is independent of any residual PAH enzyme activity.
Comparative Clinical Efficacy
Clinical trials have demonstrated that both therapies can effectively reduce blood Phe levels, but the magnitude of the effect and the patient populations that benefit differ significantly. Pegvaliase generally demonstrates a more substantial reduction in blood Phe levels compared to this compound, particularly in patients with high baseline Phe levels.
| Efficacy Outcome | This compound Dihydrochloride | Pegvaliase (PAL Therapy) |
| Mean Blood Phe Reduction | ~200 µmol/L from baseline in responsive patients. | 50% to 70% reduction from baseline. |
| Patients Achieving Target Phe <360 µmol/L | Data varies by study; one trial showed 54% of treated patients reached target levels vs. 23% on placebo after 6 weeks. | 60.7% of patients achieved this target at 24 months. |
| Increased Dietary Phe Tolerance | Increased by 20 to 30 mg/kg/day in responsive patients. | Allows for a significant increase in natural protein intake, with patients consuming 57 g/day after 2 years vs. 28 g/day for this compound + diet. |
Direct Comparative Effectiveness Data
A comparative analysis using data from the PRISM clinical trials for pegvaliase and the PKUDOS registry for this compound provided direct insights into their relative efficacy in adult patients with baseline blood Phe levels >600 µmol/L.
| Parameter (Baseline Phe >600 µmol/L) | Pegvaliase (n=64) | This compound + Diet (n=64) |
| Mean Blood Phe at 1 Year | 505 µmol/L | 807 µmol/L |
| Mean Blood Phe at 2 Years | 427 µmol/L | 891 µmol/L |
| Mean Protein Intake at 1 Year | 49 g/day | 23 g/day |
| Mean Protein Intake at 2 Years | 57 g/day | 28 g/day |
Data from propensity score-matched cohorts.
Experimental Protocols and Study Design
The clinical development pathways for this compound and pegvaliase have involved rigorous testing to establish efficacy and safety. The general workflow for these trials often includes screening, treatment, and follow-up phases.
This compound Key Experimental Protocol
-
Study Design: A notable Phase III study was an international, randomized, double-blind, placebo-controlled trial in children aged 4-12.
-
Patient Population: The study first screened 90 subjects for responsiveness to this compound. A response is often defined as a ≥20-30% reduction in blood Phe from baseline.
-
Methodology: 46 responsive subjects were randomized (3:1) to receive either 20 mg/kg/day of this compound or a placebo for 10 weeks, while continuing a Phe-restricted diet. After 3 weeks, dietary Phe was increased every 2 weeks if blood Phe control was maintained (<360 µmol/L).
-
Primary Endpoint: The primary outcome was the change in tolerated dietary phenylalanine.
Pegvaliase Key Experimental Protocol (PRISM Program)
-
Study Design: The PRISM program consisted of two key Phase 3 studies (PRISM-1 and PRISM-2) in adults with PKU. These studies included randomized, open-label, and extension phases to evaluate efficacy and long-term safety.
-
Patient Population: The trials enrolled adult patients with blood Phe concentrations >600 μmol/L despite existing management.
-
Methodology: The treatment regimen involved three distinct phases:
-
Induction: A low starting dose (e.g., 2.5 mg/week) to introduce the therapy.
-
Titration: A gradual increase of the dose over several weeks to a maintenance dose.
-
Maintenance: A stable, effective dose (e.g., 20 mg/day or 40 mg/day, with a range of 5-60 mg/day) administered via subcutaneous injection.
-
-
Primary Endpoint: The primary endpoint was the change in blood Phe concentration from baseline.
Pharmacokinetics and Safety Profile
The administration route, metabolism, and safety profiles of the two drugs are markedly different.
| Characteristic | This compound Dihydrochloride | Pegvaliase (PAL Therapy) |
| Administration | Oral tablets or powder for oral solution. | Subcutaneous injection. |
| Absorption (Tmax) | 3-4 hours. | Approximately 8 hours. |
| Elimination Half-Life | Approximately 6.7 hours. | Not fully characterized in humans. |
| Metabolism | Metabolized and recycled by dihydrofolate reductase and dihydropteridine reductase. | Expected to be broken down into small peptides and amino acids via catabolic pathways. |
| Common Adverse Events | Generally mild to moderate; can include headache, runny nose, and gastrointestinal symptoms. | Injection site reactions, arthralgia, and hypersensitivity reactions are common. |
| Serious Adverse Events | Infrequent. | Hypersensitivity reactions, including anaphylaxis, are a significant risk and require careful management. |
Conclusion
This compound and pegvaliase represent two distinct and valuable therapeutic strategies for the management of PKU.
This compound offers the convenience of oral administration and is effective for a subset of patients who have residual PAH activity. For these responders, it can significantly lower blood Phe levels and increase dietary flexibility.
Pegvaliase , as an enzyme substitution therapy, provides a powerful option for a broader range of adult PKU patients, including those with no residual enzyme function. It demonstrates a superior capacity for blood Phe reduction and allows for a substantial liberalization of the diet. However, its use is associated with a higher burden of adverse events, particularly immunologic reactions, and requires administration by subcutaneous injection.
The choice between these therapies depends on individual patient characteristics, including PAH mutation genotype, baseline Phe levels, treatment goals, and tolerance for the respective safety profiles. For researchers and drug development professionals, the distinct mechanisms and clinical profiles of these two agents highlight the ongoing innovation in addressing rare metabolic disorders, moving from cofactor support to enzyme substitution to improve patient outcomes.
References
Assessing the Long-Term Efficacy of Sapropterin Compared to Dietary Restriction Alone: A Comparison Guide for Researchers
For decades, the standard of care for Phenylketonuria (PKU), an inborn error of metabolism, has been a strict phenylalanine (Phe)-restricted diet. The emergence of sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), has provided a pharmacological alternative for a subset of patients. This guide offers a detailed comparison of the long-term efficacy of this compound, with or without a modified diet, against dietary restriction alone, supported by experimental data and detailed methodologies for an audience of researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Comparative Analysis
The long-term efficacy of this compound is primarily evaluated through its impact on blood Phe levels, dietary Phe tolerance, neurocognitive outcomes, and quality of life. The following tables summarize key quantitative data from various studies.
Table 1: Blood Phenylalanine (Phe) Levels
| Study/Analysis | Patient Population | Duration | This compound Group Mean Phe Levels (μmol/L) | Dietary Restriction Alone Group Mean Phe Levels (μmol/L) | Key Findings |
| PKU-015 (7-year follow-up) [1] | Children (0-6 years at initiation) | 7 years | Maintained within ACMG target range (120–360) | Not directly compared in this extension study | Long-term this compound use helps control blood Phe within the target range.[1] |
| Qu et al. (2019) Meta-analysis [2][3] | Adults and children | 3-6 weeks | Statistically significant reduction vs. control | Higher than this compound group | This compound significantly reduces blood Phe in the short term, especially in patients with high baseline levels.[2] |
| Qu et al. (2019) Meta-analysis (Low baseline Phe) | Patients with baseline Phe <600 μmol/L | 4-6 weeks | No significant difference from placebo/diet only | No significant difference from this compound | In patients with lower baseline Phe, this compound did not show a significant advantage in further reducing Phe levels compared to diet alone in the short term. |
| Retrospective Cohort Study (1-5 years) | PKU patients <17 years | 1-5 years | No significant change from initial mean values | No significant change from initial mean values | Long-term follow-up showed no significant change in mean Phe levels in either group. |
| Longo et al. (Retrospective Study) | 147 patients (mild HPA to classic PKU) | Up to 12 years | Median levels within therapeutic range | Not applicable (comparison to pre-treatment) | Long-term this compound maintained Phe levels within the therapeutic range. |
Table 2: Dietary Phenylalanine (Phe) Tolerance
| Study/Analysis | Patient Population | Duration | Increase in Phe Tolerance with this compound | Increase in Phe Tolerance with Diet Alone | Key Findings |
| SPARK Study (Initial 26 weeks) | Children <4 years | 26 weeks | Significantly increased | - | This compound in conjunction with diet significantly increased Phe tolerance. |
| SPARK Extension Study | Children <4 years | 3.5 years | Maintained improvements in dietary Phe tolerance | - | The increase in dietary Phe tolerance with this compound was maintained long-term. |
| Muntau et al. (2017) | Children | 26 weeks | Tolerated 80.6 mg/kg/day | Tolerated 50.1 mg/kg/day | Children on this compound tolerated significantly more dietary Phe. |
| Trefz et al. (2009) | Children (4-12 years) | 10 weeks | Tolerated an additional 20.9 mg/kg/day | Tolerated an additional 2.9 mg/kg/day | This compound significantly increased Phe tolerance while maintaining blood Phe control. |
| Longo et al. (Retrospective Study) | 147 patients | Up to 12 years | Median Phe tolerance increased 3.9 times | Not applicable (comparison to pre-treatment) | Long-term this compound therapy led to a substantial increase in dietary Phe tolerance. |
Table 3: Neurocognitive and Quality of Life Outcomes
| Study/Analysis | Outcome Measure | Patient Population | Duration | Findings for this compound Group | Findings for Dietary Restriction Alone Group |
| PKU-015 (7-year follow-up) | Full-Scale Intelligence Quotient (FSIQ) | Children (0-6 years at initiation) | 7 years | Preserved intellectual functioning; no clinically relevant decline in FSIQ. | Not directly compared. |
| Burton et al. (2015) | ADHD symptoms | Adults and children | 13 weeks | No improvement in overall ADHD symptoms; some improvement in inattention in children. | Not specified. |
| Christ et al. (2024) | Full-Scale Intelligence Quotient (FSIQ) | Children and adolescents | 7 years | Considerable gain in full-scale IQ. | No change in full-scale IQ. |
| Longo et al. (Retrospective Study) | Quality of Life (QoL) | 147 patients | Up to 12 years | 49.6% reported improved QoL. | Not applicable. |
| German Study (2017) | Quality of Life (QoL) | Children, adolescents, and parents | 6 months | QoL was largely unchanged. | QoL was largely unchanged. |
Experimental Protocols
The methodologies employed in key clinical trials are crucial for interpreting the efficacy data. Below are detailed protocols from pivotal studies.
The SPARK (Safety Paediatric efficAcy phaRmacokinetic with Kuvan®) Study and Extension
-
Objective: To evaluate the long-term safety and efficacy of this compound in children under 4 years of age with BH4-responsive PKU.
-
Study Design: The initial phase was a 26-week, open-label, randomized controlled trial, followed by a 3-year extension study where all participants received this compound.
-
Patient Population: Children under 4 years of age with a confirmed diagnosis of BH4-responsive PKU or mild hyperphenylalaninemia.
-
Intervention:
-
Initial 26-week phase: One group received this compound (10 mg/kg/day, titratable to 20 mg/kg/day) plus a Phe-restricted diet. The control group received a Phe-restricted diet alone.
-
Extension phase: All patients received this compound.
-
-
Outcome Measures:
-
Primary: Change in dietary Phe tolerance from baseline.
-
Secondary: Blood Phe concentrations, neurodevelopmental outcomes (assessed by Bayley-III), and growth parameters.
-
-
Methodology for Determining this compound Response: Responsiveness was typically determined prior to enrollment based on a significant reduction in blood Phe levels after a trial period of this compound administration.
Phase III Randomized, Double-Blind, Placebo-Controlled Study (Trefz et al., 2009)
-
Objective: To assess the ability of this compound to increase Phe tolerance in children with PKU.
-
Study Design: A two-part study. Part 1 was a screening phase to identify this compound-responsive patients. Part 2 was a 10-week, double-blind, randomized, placebo-controlled phase.
-
Patient Population: Children aged 4 to 12 years with PKU.
-
Intervention: Responsive subjects were randomized (3:1) to receive either this compound (20 mg/kg/day) or a placebo, both in conjunction with a Phe-restricted diet. After 3 weeks, dietary Phe was supplemented every 2 weeks if blood Phe control was maintained.
-
Outcome Measures:
-
Primary: The amount of supplemented Phe tolerated while maintaining adequate blood Phe control (<360 µmol/L).
-
Safety: Monitoring of adverse events.
-
Visualizing the Science: Pathways and Processes
Phenylalanine Metabolism and this compound's Mechanism of Action
Phenylketonuria is caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine. Tetrahydrobiopterin (BH4) is an essential cofactor for this enzymatic reaction. This compound is a synthetic form of BH4 and works by augmenting the activity of residual, functional PAH in responsive patients.
Caption: Phenylalanine metabolism and the mechanism of action of this compound in PKU.
Experimental Workflow for a Comparative Efficacy Trial
The following diagram illustrates a typical workflow for a clinical trial designed to compare the efficacy of this compound with dietary restriction alone.
Caption: A generalized experimental workflow for a long-term this compound efficacy trial.
Logical Comparison of Treatment Approaches
This diagram provides a logical comparison of the key characteristics and outcomes associated with this compound therapy and dietary restriction alone.
Caption: A logical comparison of this compound therapy and dietary restriction alone.
Conclusion
The long-term use of this compound in responsive PKU patients demonstrates significant benefits, primarily in increasing dietary phenylalanine tolerance, which can lead to a less restrictive diet. This allows for a greater intake of natural protein, potentially improving nutritional status. For many patients, particularly children, this compound helps maintain blood Phe levels within the target therapeutic range and appears to preserve long-term intellectual functioning.
However, this compound is not a universal solution and is only effective in a subset of patients with residual PAH activity. Furthermore, its impact on quality of life is not consistently superior to that achieved with a well-managed diet, and many patients still require some level of dietary restriction. The decision to initiate this compound therapy should be based on a thorough evaluation of the patient's responsiveness, and long-term management requires continuous monitoring of blood Phe levels and dietary intake. In contrast, a strict Phe-restricted diet remains the cornerstone of management for all PKU patients, especially those who are not responsive to this compound. While challenging to maintain, it is effective in controlling blood Phe levels and preventing severe neurological damage when adhered to.
References
- 1. Long-term preservation of intellectual functioning in this compound-treated infants and young children with phenylketonuria: A seven-year analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound dihydrochloride in patients with phenylketonuria: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. england.nhs.uk [england.nhs.uk]
Blood Phenylalanine Levels: A Validated Biomarker for Sapropterin Efficacy in Phenylketonuria
A comprehensive analysis of blood phenylalanine levels as the primary biomarker for determining the effectiveness of sapropterin therapy in individuals with Phenylketonuria (PKU) reveals its robust validation through extensive clinical research. This guide provides a comparative overview of blood Phe reduction alongside alternative efficacy endpoints, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a cornerstone therapy for a subset of patients with PKU, an inherited metabolic disorder characterized by deficient activity of the enzyme phenylalanine hydroxylase (PAH). This deficiency leads to the accumulation of toxic levels of phenylalanine (Phe) in the blood and brain. This compound acts as a pharmacological chaperone, enhancing the function of residual PAH activity in responsive individuals. The primary and most widely accepted method for assessing the efficacy of this compound is the measurement of blood Phe concentrations. A significant reduction in these levels is a direct indicator of the drug's desired metabolic effect.
Comparative Efficacy of this compound: Key Biomarkers
The effectiveness of this compound is primarily evaluated through three key biomarkers: the reduction in blood Phe levels, the increase in dietary Phe tolerance, and the stability of blood Phe levels. While a decrease in blood Phe is the most direct measure, an increase in dietary tolerance is a crucial patient-centric outcome, and improved stability of Phe levels suggests better metabolic control.
| Biomarker | Key Findings from Clinical Studies |
| Reduction in Blood Phenylalanine (Phe) | - A reduction of ≥30% from baseline blood Phe levels is widely considered a positive response to this compound.[1][2][3] - Clinical trials have demonstrated a statistically significant mean reduction in blood Phe levels, often around 200-236 µmol/L, in responsive patients compared to placebo.[4] - The reduction in blood Phe can be observed as early as one week after initiating treatment.[4] |
| Increased Dietary Phenylalanine (Phe) Tolerance | - this compound treatment has been shown to significantly increase the amount of dietary Phe that patients can consume while maintaining safe blood Phe levels. - Studies have reported a mean increase in dietary Phe tolerance of approximately 18-20 mg/kg/day in patients receiving this compound compared to placebo. - In some long-term studies, dietary Phe intake has been shown to increase by about 200 mg/day. |
| Stability of Blood Phenylalanine (Phe) Levels | - Treatment with this compound has been associated with a statistically significant increase in the stability of blood Phe levels, indicating reduced variability. - Reduced variability in blood Phe is considered a valuable therapeutic goal as it may be a better predictor of cognitive outcomes than mean blood Phe levels alone. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound action and the workflow for assessing its efficacy, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound efficacy.
Protocol for Determining this compound Responsiveness via Blood Phenylalanine Levels
This protocol outlines the steps to assess a patient's response to this compound by measuring changes in blood Phe concentrations.
1. Patient Selection and Baseline Establishment:
-
Enroll patients with a confirmed diagnosis of PKU.
-
International guidelines recommend testing for this compound responsiveness in patients with untreated blood Phe concentrations between 360 and 2000 µmol/L.
-
Establish a stable baseline blood Phe level. This typically involves collecting at least three to six early morning, fasting blood spot samples over a one to two-week period while the patient maintains their usual prescribed diet. The mean of these measurements serves as the baseline Phe level.
2. This compound Administration (Loading Test):
-
Administer this compound orally at a starting dose of 20 mg/kg/day. For neonates, a 24-hour loading test is often recommended. For older individuals, the test duration can be 48 hours to four weeks.
-
The medication is typically given as a single daily dose, preferably in the morning with a meal.
3. Blood Sample Collection and Phenylalanine Measurement:
-
Collect blood samples at specified time points during the loading test. For a 24-48 hour test, samples are often taken at 8, 16, and 24 hours post-dose. For longer trials, weekly monitoring is common.
-
Blood samples are typically collected as dried blood spots (DBS) on filter paper via a heel or finger prick.
-
Phenylalanine levels in the DBS samples are quantified using tandem mass spectrometry (TMS), which allows for the simultaneous measurement of Phe and tyrosine.
4. Definition of a Responder:
-
A positive response to this compound is most commonly defined as a reduction in blood Phe levels of at least 30% from the established baseline.
Protocol for Quantifying Dietary Phenylalanine Tolerance
This protocol describes the methodology for assessing an increase in a patient's tolerance to dietary Phe following this compound treatment.
1. Prerequisite:
-
This assessment is typically performed in patients who have already been identified as responders to this compound based on a significant reduction in their blood Phe levels.
2. Establishing Initial Dietary Phe Intake:
-
Before initiating the dietary challenge, the patient's current daily Phe intake is carefully documented and maintained for a baseline period.
3. Gradual Increase of Dietary Phenylalanine:
-
While continuing this compound treatment, the patient's dietary Phe intake is gradually and systematically increased.
-
The increase is typically done in small, controlled increments (e.g., adding a specific amount of natural protein or Phe-containing foods) on a weekly or bi-weekly basis.
4. Monitoring Blood Phenylalanine Levels:
-
Throughout the dietary challenge, blood Phe levels are closely monitored, often with weekly or more frequent measurements.
-
The goal is to determine the maximum amount of dietary Phe the patient can tolerate while maintaining their blood Phe levels within the target therapeutic range (e.g., 120-360 µmol/L for children under 12).
5. Determination of Increased Tolerance:
-
The increase in dietary Phe tolerance is quantified as the difference between the final, stable dietary Phe intake that maintains therapeutic blood Phe levels and the initial baseline Phe intake.
Protocol for Assessing Blood Phenylalanine Stability
This protocol outlines the methodology for evaluating the effect of this compound on the stability of blood Phe levels.
1. Data Collection:
-
Collect a series of blood Phe measurements from a patient both before and after the initiation of this compound treatment.
-
A substantial number of data points over an extended period (e.g., several months) are required for a robust analysis.
2. Statistical Analysis:
-
The variability of blood Phe levels is assessed by calculating the standard deviation or variance of the measurements during the pre-treatment and on-treatment periods.
-
A statistically significant decrease in the standard deviation or variance of blood Phe levels after starting this compound indicates increased stability.
3. Interpretation:
-
Improved stability of blood Phe levels is considered a positive therapeutic outcome, suggesting better metabolic control and potentially leading to improved long-term cognitive function.
Conclusion
The measurement of blood phenylalanine levels remains the gold standard for validating the efficacy of this compound in patients with PKU. A significant reduction in blood Phe is a direct and reliable indicator of a positive therapeutic response. However, a comprehensive assessment of this compound's benefits should also include the evaluation of increased dietary phenylalanine tolerance and the stability of blood Phe levels, as these represent clinically meaningful outcomes for patients. The standardized protocols outlined in this guide provide a framework for the consistent and accurate evaluation of these key biomarkers in both research and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. International best practice for the evaluation of responsiveness to this compound dihydrochloride in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Dihydrochloride Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring [mdpi.com]
- 4. england.nhs.uk [england.nhs.uk]
A Comparative Analysis of Sapropterin Formulations: Pharmacokinetics and Pharmacodynamics
This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of different formulations of sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4) used in the management of hyperphenylalaninemia (HPA) in patients with tetrahydrobiopterin-responsive Phenylketonuria (PKU). This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the available formulations based on experimental data.
This compound's primary mechanism of action is to act as a cofactor for the enzyme phenylalanine hydroxylase (PAH), enhancing its residual activity in responsive patients. This leads to improved metabolism of phenylalanine (Phe), thereby reducing its concentration in the blood.[1][2] The efficacy of this compound is primarily evaluated by the reduction in blood Phe levels and the increase in dietary Phe tolerance.[3][4]
Pharmacokinetic Profile Comparison
The bioavailability and overall drug exposure of this compound can be influenced by its formulation and the conditions of its administration. Key pharmacokinetic parameters for different formulations and administration conditions are summarized below.
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation/Condition | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Key Findings |
| Intact Tablet (Fasting) | Data not explicitly provided in abstracts | ~3-4 | Geometric Mean Ratio of AUC(0-t) vs. Dissolved Tablet (Fasting): 141.24%[5] | ~6.69 | Increased drug exposure compared to dissolved tablets. |
| Dissolved Tablet (Fasting) | Data not explicitly provided in abstracts | ~3-4 | Reference for comparison | ~6.69 | Standard administration method in many clinical trials. |
| Intact Tablet (Fed) | Data not explicitly provided in abstracts | ~3-4 | Geometric Mean Ratio of AUC(0-t) vs. Intact Tablet (Fasting): 143.46% | ~6.69 | High-fat, high-calorie meal significantly increases drug exposure. |
| Powder for Oral Solution | Not specified, but bioequivalence to dissolved tablets is established. | Not specified | Deemed bioequivalent to dissolved tablets based on a biowaiver. | Not specified | Developed as a more convenient alternative to tablets, especially for pediatric use. |
| Generic Formulations (e.g., Teva-Sapropterin) | Must be within 80-125% of the reference product (Kuvan). | Not specified | 90% CI of the relative mean AUC must be within 80-125% of the reference product. | Not specified | Bioequivalence is established through studies in healthy subjects under fed conditions. |
Pharmacodynamic Profile Comparison
The ultimate therapeutic effect of this compound is the reduction of blood phenylalanine levels and an increase in dietary phenylalanine tolerance. The pharmacodynamic response is a critical factor in determining the clinical utility of different formulations and dosing strategies.
Table 2: Comparative Pharmacodynamic Outcomes of this compound
| Study/Parameter | This compound Dose | Baseline Phe (µmol/L) | Phe Reduction | Phe Tolerance Increase | Key Findings |
| SPARK Trial (Children <4 years) | 10 mg/kg/day | Not specified | Mean blood Phe concentrations decreased by 110.7 µmol/L at week 4. | Mean increase of 36.9 mg/kg/day at 26 weeks. | This compound with a Phe-restricted diet significantly improved Phe tolerance. |
| Levy et al. (2007) | 10 mg/kg/day | Not specified | Mean difference of -238.80 µmol/L compared to placebo. | Not assessed | Significant reduction in blood Phe levels in responders. |
| Trefz et al. (2009) | 20 mg/kg/day | Not specified | Non-significant difference of -51.90 µmol/L compared to placebo. | Mean difference of 18.00 mg/kg/day compared to placebo. | Significant increase in Phe tolerance. |
| PKU-016 Trial | 5-20 mg/kg/day | ~680.2 µmol/L | Approximately 30% reduction from baseline at 13 weeks. | Not specified | Sustained reduction in Phe levels in the treatment arm. |
Experimental Protocols
Bioavailability Study of Intact vs. Dissolved this compound Tablets
A randomized, open-label, three-treatment, six-sequence, three-period crossover study was conducted in healthy adult subjects to compare the relative oral bioavailability of this compound administered as intact and dissolved tablets, and to assess the effect of food.
-
Study Population: Healthy male and female adults.
-
Treatments:
-
A single oral 10 mg/kg dose of this compound administered as dissolved tablets after an overnight fast.
-
A single oral 10 mg/kg dose of this compound administered as intact tablets after an overnight fast.
-
A single oral 10 mg/kg dose of this compound administered as intact tablets with a high-calorie, high-fat meal.
-
-
Washout Period: At least 7 days between dosing periods.
-
Blood Sampling: Blood samples were collected at pre-dose and at multiple time points up to 24 hours post-dose.
-
Analysis: Plasma concentrations of tetrahydrobiopterin were determined, and pharmacokinetic parameters (Cmax, AUC) were calculated using a noncompartmental model.
Efficacy and Safety Study in Pediatric Patients (SPARK Trial)
This was an open-label, multicenter, randomized phase IIIb trial to evaluate the efficacy, safety, and population pharmacokinetics of this compound in children under 4 years of age with BH4-responsive PKU or mild hyperphenylalaninemia.
-
Study Population: Children <4 years with confirmed BH4-responsive PKU or mild hyperphenylalaninemia.
-
Randomization: Patients were randomized (1:1) to receive either 10 mg/kg/day oral this compound plus a phenylalanine-restricted diet or a phenylalanine-restricted diet alone for 26 weeks.
-
Primary Outcome: The primary efficacy endpoint was the change in dietary phenylalanine tolerance from baseline to week 26.
-
Pharmacokinetic Sampling: A sparse sampling strategy was employed for population pharmacokinetic analysis.
-
Pharmacodynamic Assessment: Blood phenylalanine concentrations were monitored throughout the study.
Visualizations
Caption: Mechanism of action of this compound in Phenylketonuria (PKU).
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Efficacy, safety and population pharmacokinetics of this compound in PKU patients <4 years: results from the SPARK open-label, multicentre, randomized phase IIIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of this compound from intact and dissolved this compound dihydrochloride tablets and the effects of food: a randomized, open-label, crossover study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sapropterin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of sapropterin, a synthetic form of tetrahydrobiopterin (BH4) used in the treatment of phenylketonuria (PKU). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, gloves, and a lab coat.[1][2][3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a laboratory fume hood, to avoid inhalation of dust.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place, away from incompatible substances such as strong oxidizing agents.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is incineration. This process must be carried out by a licensed hazardous material disposal company to ensure compliance with all federal, state, and local regulations.
-
Consult Regulations: Always begin by consulting local, regional, national, and international waste disposal regulations. These regulations are paramount and will supersede any general guidance.
-
Prepare for Disposal:
-
For pure this compound or material that will not be returned to the manufacturer, the recommended method is to dissolve or mix the material with a combustible solvent.
-
-
Incineration:
-
The mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
-
-
Engage a Licensed Disposal Company:
-
Arrange for the collection and disposal of the prepared this compound waste through a licensed hazardous material disposal company. This ensures that the final disposal is handled in a compliant and environmentally sound manner.
-
-
Contaminated Materials:
-
Dispose of any contaminated packaging or materials (e.g., gloves, wipes) in the same manner as the chemical itself. Handle uncleaned containers as you would the product itself.
-
Disposal of Unused Medicinal Product
For unused medicinal products containing this compound, such as tablets or powders for oral solution, the disposal should be in accordance with local requirements. Do not flush unused medication down the toilet or drain unless specifically instructed to do so.
The following table summarizes key disposal and safety information for this compound.
| Parameter | Guideline | Source |
| Primary Disposal Method | Chemical incineration with a combustible solvent | |
| Regulatory Compliance | Adherence to local, regional, national, and international regulations is mandatory. | |
| Personal Protective Equipment | Safety goggles, gloves, lab coat. | |
| Handling Environment | Well-ventilated area, preferably a fume hood. | |
| Spill Cleanup | Sweep up dry material, avoid dust formation, and place in a suitable container for disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
